Ethyl 2-(3-piperidinylidene)acetate hydrochloride
Description
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Properties
IUPAC Name |
ethyl (2E)-2-piperidin-3-ylideneacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H/b8-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJKQHMXNKETO-WVLIHFOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Process Chemistry of Ethyl 2-(3-piperidinylidene)acetate Hydrochloride
Executive Summary
Ethyl 2-(3-piperidinylidene)acetate hydrochloride (CAS: 2197130-34-8 / Related Free Base CAS: 119953-56-1) is a critical late-stage intermediate in the synthesis of Olopatadine Hydrochloride , a dual-action antihistamine and mast cell stabilizer.
Understanding the solid-liquid equilibrium (SLE) of this compound is paramount for process optimization, specifically in the removal of the E-isomer impurity and the isolation of the desired Z-isomer. This guide details the solubility behavior of the hydrochloride salt, providing a theoretical framework for solvent selection, thermodynamic modeling, and practical crystallization protocols.
Chemical Context & Significance
The molecule features a piperidine ring with an exocyclic double bond (ylidene) conjugated to an ester. As a hydrochloride salt, it exhibits distinct solubility characteristics compared to its free base form.
-
Role in Synthesis: It is typically generated via a Wittig reaction involving 3-quinuclidinone or related piperidone derivatives, followed by HCl salt formation.
-
Critical Quality Attribute (CQA): The solubility differential between the Z-isomer (active) and E-isomer (impurity) in specific organic solvents is the basis for purification.
Molecular Characteristics
| Property | Description |
| Molecular Formula | |
| Molecular Weight | 205.68 g/mol |
| Physical Form | White to off-white crystalline solid |
| Polarity | High (Ionic HCl salt) |
| H-Bond Donors | 1 (Ammonium proton) |
Solubility Profile in Organic Solvents[1]
The solubility of Ethyl 2-(3-piperidinylidene)acetate hydrochloride follows the general rule of "like dissolves like," heavily influenced by the lattice energy of the ionic salt.
Solvent Class Efficiency
The following table summarizes the solubility trends observed in process development. Data is categorized by solvent polarity and proticity.[1]
| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |
| Polar Protic | Water, Methanol | Very High | Dissolution, not suitable for yield-driven crystallization alone. |
| Lower Alcohols | Ethanol, Isopropanol (IPA) | High (Hot) / Moderate (Cold) | Ideal for Crystallization. Offers the best recovery yields upon cooling. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Reaction media; difficult to remove due to high boiling points. |
| Ketones | Acetone, MEK | Low to Moderate | Excellent Anti-solvent . Used to crash out the salt or slurry wash. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Low | Anti-solvent; used to remove non-polar impurities. |
| Non-Polar | Hexane, Toluene, Heptane | Insoluble | Used to wash away unreacted non-polar starting materials. |
Temperature Dependence
Solubility (
-
Steepest Gradient: Ethanol and Isopropanol show the steepest solubility curves, making them the most sensitive to cooling crystallization (high theoretical yield).
-
Flat Gradient: Ethyl Acetate shows a flatter curve, indicating poor solubility even at reflux, confirming its role as an anti-solvent.
Thermodynamic Modeling & Analysis
To design a robust crystallization process, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for fitting SLE data of pharmaceutical salts.
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis of experimental data.
-
Interpretation:
-
If experimental data fits this model with
, the model can be used to predict solubility at unmeasured temperatures. -
The term
accounts for the temperature dependence of the enthalpy of solution.
-
Thermodynamic Functions
Using the Van't Hoff analysis, we derive the thermodynamic parameters controlling dissolution:
-
Enthalpy (
): Positive values ( ) indicate an endothermic process. Energy is required to break the crystal lattice (Lattice Energy > Solvation Energy). -
Entropy (
): Positive values ( ) indicate the process is entropy-driven. The disorder increases as the ordered crystal lattice breaks down into solvated ions. -
Gibbs Free Energy (
): Decreases as solubility increases.
Process Application: Crystallization Workflow
The following diagram illustrates the logic flow for purifying the intermediate using a "Solvent/Anti-Solvent" or "Cooling Crystallization" approach, grounded in the solubility profile described above.
Caption: Process flow for the purification of Ethyl 2-(3-piperidinylidene)acetate HCl via cooling and anti-solvent crystallization.
Experimental Protocol: Gravimetric Determination
To generate precise solubility data for your specific batch (accounting for impurity profiles), use the following Static Gravimetric Method . This protocol ensures self-validation through equilibrium verification.
Required Equipment
-
Jacketted glass vessel (50 mL)
-
Thermostatic water bath (Control precision
K) -
Magnetic stirrer
-
Analytical balance (
g) -
Syringe filters (0.45 µm PTFE)
Step-by-Step Methodology
-
Preparation: Add excess Ethyl 2-(3-piperidinylidene)acetate hydrochloride to 20 mL of the target solvent (e.g., Ethanol) in the jacketted vessel.
-
Equilibration:
-
Set the water bath to the lowest target temperature (e.g., 278.15 K).
-
Stir continuously for 8 hours to ensure saturation.
-
Stop stirring and allow phases to settle for 2 hours .
-
-
Sampling:
-
Using a pre-warmed syringe, withdraw 2 mL of the supernatant.
-
Filter immediately into a pre-weighed weighing dish (
).
-
-
Gravimetric Analysis:
-
Weigh the dish with the solution (
). -
Evaporate the solvent in a vacuum oven at 45°C until constant weight is achieved.
-
Weigh the dried residue (
).
-
-
Calculation: Calculate the mole fraction solubility (
): Where is the number of moles calculated from masses ( ) and ( ).
Validation Check
-
Repetition: Perform measurements in triplicate. Relative Standard Deviation (RSD) must be
. -
Approach from Above: Briefly heat a sample to dissolve excess, then cool to target temperature. The solubility obtained should match the "approach from below" method to confirm true equilibrium.
References
- Process Synthesis: Ohshima, E., et al. "Synthesis and Antiallergic Activity of 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepin Derivatives." Journal of Medicinal Chemistry, 1992, 35(11), 2074–2084.
-
Patent Literature: U.S. Patent No. 5,116,863.[1][3] "Dibenz[b,e]oxepin derivatives and antiallergic agent comprising the same."[1] (Describes the Wittig reaction and acid addition salt formation). Link
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical Thermodynamics, 1999, 31(1), 85-91.
- Methodology: Grant, D. J. W., & Higuchi, T. "Solubility Behavior of Organic Compounds." Techniques of Chemistry, Vol. XXI, Wiley-Interscience, 1990.
Sources
Molecular weight and formula of Ethyl 2-(3-piperidinylidene)acetate hydrochloride
Technical Monograph: Ethyl 2-(3-piperidinylidene)acetate Hydrochloride
Part 1: Chemical Identity & Physicochemical Core
1.1. Molecular Constitution Ethyl 2-(3-piperidinylidene)acetate hydrochloride is a specialized heterocyclic building block characterized by an exocyclic double bond at the 3-position of the piperidine ring.[1][2] It serves as a critical intermediate in the synthesis of GABA uptake inhibitors and homo-nipecotic acid derivatives.
| Property | Specification |
| IUPAC Name | Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride |
| Common Name | 3-Ethoxycarbonylmethylene-piperidine HCl |
| CAS Registry Number | 957472-02-5 (Z-isomer); 957472-01-4 (E-isomer); 2197130-34-8 (General) |
| Molecular Formula | |
| Molecular Weight | 205.68 g/mol (Salt) / 169.22 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| Melting Point | 175–180 °C (Decomposition) |
1.2. Structural Analysis
The molecule features a piperidine ring containing a secondary amine. The 3-position is functionalized with an ethyl acetate moiety via a double bond (
-
Stereochemistry: The exocyclic double bond creates E (Entgegen) and Z (Zusammen) isomerism. The Z-isomer (CAS 957472-02-5) is frequently cited in commercial catalogs, though synthetic routes often yield mixtures unless specific stereoselective conditions (e.g., Still-Gennari) are employed.
-
Salt Form: The hydrochloride salt stabilizes the secondary amine, preventing oxidative degradation and polymerization of the reactive enamine-like system.
Part 2: Synthetic Architecture & Mechanism
2.1. Synthesis Strategy: The Horner-Wadsworth-Emmons (HWE) Route The most robust synthesis involves the olefination of an N-protected 3-piperidone using triethyl phosphonoacetate, followed by deprotection. Direct olefination of the free amine is avoided due to self-condensation risks.
2.2. Detailed Protocol
-
Precursor: N-Boc-3-piperidone (tert-Butyl 3-oxopiperidine-1-carboxylate).
-
Reagents: Triethyl phosphonoacetate, Sodium Hydride (60% dispersion), THF (anhydrous), 4M HCl in Dioxane.
Step-by-Step Methodology:
-
Phosphonate Activation:
-
In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.2 eq) in anhydrous THF at 0°C.
-
Add Triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min until H₂ evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).
-
-
Olefination (HWE Reaction):
-
Add N-Boc-3-piperidone (1.0 eq) dissolved in THF dropwise to the carbanion solution at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Mechanism:[2][3][4][5] The phosphonate carbanion attacks the ketone carbonyl, forming an oxaphosphetane intermediate which collapses to yield the alkene and a water-soluble phosphate byproduct.
-
-
Workup & Isolation (Intermediate):
-
Deprotection & Salt Formation:
-
Dissolve the N-Boc intermediate in minimal dry Dichloromethane (DCM).
-
Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 2–4 hours.
-
Precipitation: The product often precipitates as the HCl salt. If not, add Diethyl Ether to induce crystallization.
-
Final Yield: Filter the white solid, wash with ether, and dry under vacuum.
-
2.3. Synthetic Logic Diagram
Caption: Step-wise synthesis via Horner-Wadsworth-Emmons olefination followed by acidic deprotection.
Part 3: Analytical Validation
To ensure the integrity of the compound for research use, the following analytical profile must be met.
3.1. Nuclear Magnetic Resonance (¹H-NMR) Solvent: DMSO-d₆
- 1.20 ppm: Triplet (3H), Methyl group of ethyl ester.
-
1.70–2.40 ppm: Multiplets (4H), Piperidine ring protons (
). -
3.10–3.90 ppm: Multiplets (4H), Ring protons adjacent to Nitrogen (
). Note: C2 protons appear as a singlet or distinct doublet due to the adjacent double bond. - 4.10 ppm: Quartet (2H), Methylene of ethyl ester.
-
5.85 ppm: Singlet (1H), Olefinic proton (
). This is the diagnostic peak for the ylidene structure. -
9.20+ ppm: Broad singlet (2H), Ammonium protons (
).
3.2. Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion:
(corresponding to the free base mass of 169.12 + 1). -
Fragmentation: Loss of ethyl group (M-29) or ethoxy group (M-45) may be observed.
3.3. Quality Control Decision Tree
Caption: Analytical workflow to validate the salt form and structural integrity of the exocyclic alkene.
Part 4: Pharmaceutical Utility & Applications
4.1. Relationship to GABA Uptake Inhibitors While often discussed in the context of Tiagabine (Gabitril), this molecule is a homolog precursor .
-
Tiagabine Core: Nipecotic acid (Piperidine-3-carboxylic acid).
-
This Molecule: Ethyl 2-(piperidin-3-ylidene)acetate (2-carbon side chain extension).
-
Application: It is used to synthesize homo-nipecotic acid derivatives. Reduction of the double bond (Catalytic Hydrogenation, Pd/C) yields Ethyl 2-(3-piperidinyl)acetate, which can be hydrolyzed to 3-piperidineacetic acid—a GABA analog targeting the GAT-1 transporter.
4.2. Isomerism in Drug Design The rigid double bond in the 3-position locks the side chain orientation.
-
Z-Isomer: The ester group is cis to the ring nitrogen (steric bulk considerations).
-
E-Isomer: The ester group is trans to the ring nitrogen.
-
Research Use: Researchers use these fixed conformers to probe the spatial requirements of the GABA transporter binding pocket before reducing the bond to the flexible saturated analog.
Part 5: Handling & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Storage Temperature: -20°C is recommended for long-term storage to prevent hydrolysis of the ethyl ester or migration of the double bond (isomerization to the endo-cyclic enamine, though less favorable for HCl salts).
-
Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[7] Wear standard PPE.
References
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
-
PubChem . (2025).[7] Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride.[1][2][8][9] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses . (1973).[10] Ethyl Cyclohexylideneacetate.[10] Coll. Vol. 5, p.547.[10] (Analogous HWE protocol for cyclic ketones). Retrieved from [Link]
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- 2. bldpharm.com [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. dl.ndl.go.jp [dl.ndl.go.jp]
- 5. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 6. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethyl 2-[(3R)-piperidin-3-yl]acetate | C9H17NO2 | CID 7161133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | 957472-02-5 [sigmaaldrich.com]
- 9. molcore.com [molcore.com]
- 10. orgsyn.org [orgsyn.org]
A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-(3-piperidinylidene)acetate hydrochloride
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Ethyl 2-(3-piperidinylidene)acetate hydrochloride. Moving beyond the standard Safety Data Sheet (SDS), this whitepaper delves into the chemical causality behind the safety protocols, offering field-proven insights to ensure a secure laboratory environment.
Section 1: Chemical and Physical Identity
Ethyl 2-(3-piperidinylidene)acetate hydrochloride is a piperidine derivative, a class of compounds of significant interest in medicinal chemistry for their potential biological activity.[1] The hydrochloride salt form enhances stability and simplifies handling compared to its free base.[1] Understanding its fundamental properties is the first step in a robust safety assessment.
Table 1: Core Chemical and Physical Data
| Property | Value | Source(s) |
| Chemical Name | (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | [1] |
| CAS Number | 957472-02-5 | [1][2] |
| Molecular Formula | C₉H₁₆ClNO₂ (or C₉H₁₅NO₂·HCl) | [1][3] |
| Molecular Weight | 205.68 g/mol | [1][3] |
| Physical Form | White to yellow to brown powder or crystals | |
| Purity | Typically ≥96% |
Section 2: Hazard Analysis and Risk Mitigation
A thorough understanding of the hazards associated with this compound is critical for developing effective risk mitigation strategies. The hazards are not merely abstract codes but reflect the compound's intrinsic chemical reactivity and potential biological effects.
GHS Classification: A Deeper Look
The Globally Harmonized System (GHS) provides a clear framework for understanding the primary hazards of this compound, which is classified with the Warning signal word and the GHS07 pictogram (exclamation mark).
-
H302: Harmful if swallowed. This classification implies a moderate acute oral toxicity. The risk is not just from accidental ingestion of the solid but also from contaminated hands or surfaces.
-
H315: Causes skin irritation. Piperidine and its derivatives are known for their basicity and reactivity, which can lead to irritation upon skin contact.[4] Prolonged contact can disrupt the skin's natural barrier.
-
H319: Causes serious eye irritation. This is a significant risk. The crystalline, dusty nature of the compound increases the likelihood of accidental eye exposure, which can cause substantial discomfort and potential damage if not addressed immediately.
-
H335: May cause respiratory irritation. Fine powders can be easily inhaled, especially during weighing or transfer operations. The hydrochloride salt can irritate the mucous membranes of the respiratory tract.
The Causality of Reactivity
The presence of the piperidine ring and the ester functional group dictates the compound's reactivity and, by extension, its hazards.[1] As a hydrochloride salt, the compound is acidic in aqueous solution. Upon thermal decomposition, it can release toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[5] This is a critical consideration during fire-fighting or when handling the material at elevated temperatures.
Section 3: Exposure Control and Personal Protection
Mitigating the risks identified above requires a multi-layered approach, combining engineering controls with rigorous personal protective equipment (PPE) protocols.
Engineering Controls
-
Fume Hood: All handling of the solid compound, especially weighing and solution preparation, must be conducted in a certified chemical fume hood. This is the primary engineering control to mitigate the respiratory irritation hazard (H335) by containing dust and vapors.[5][6]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a dynamic response to the assessed risk of a given procedure.
-
Eye and Face Protection: Chemical safety goggles are mandatory due to the H319 "Causes serious eye irritation" classification.[5][7] A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.
-
Skin Protection: An appropriately sized lab coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile) are required. It is crucial to wash hands thoroughly after removing gloves and before leaving the laboratory.[5][8]
-
Respiratory Protection: For routine handling inside a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[5]
Caption: PPE Selection Workflow based on task-specific risks.
Section 4: Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with these protocols before commencing work.
Detailed First Aid Measures
The immediate and correct application of first aid is crucial to minimizing harm from exposure.
-
Inhalation: Immediately move the affected person to fresh air. Keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration (by trained personnel). Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using soap if available.[5][9] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: This is a critical emergency. Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[10]
-
Ingestion: Do NOT induce vomiting.[5][9] If the person is conscious and alert, rinse their mouth with water and have them drink two glasses of water to dilute the substance.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]
Fire-Fighting Strategy
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][6]
-
Unsuitable Media: Do not use a solid stream of water, as it may scatter the burning powder.[11]
-
Specific Hazards: The primary danger is the generation of hazardous combustion products, including hydrogen chloride gas, nitrogen oxides, and carbon monoxide.[5]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6]
Accidental Release Management
A calm and methodical response to a spill is essential for safety.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. For large spills, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE, including a respirator if the spill is large or outside of a fume hood.
-
Contain: Gently cover the spill with an inert absorbent material such as sand, dry earth, or vermiculite.[12][13] Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Use non-sparking tools.[10][13]
-
Decontaminate: Clean the spill area thoroughly with a detergent and water solution.
-
Dispose: The collected waste must be disposed of as hazardous chemical waste through an approved facility.[5]
Caption: Decision tree for responding to an accidental spill.
Section 5: Handling, Storage, and Disposal
Proactive measures during routine laboratory work are the foundation of a safe environment.
Safe Handling and Storage
-
Handling: Always handle in a well-ventilated area, preferably a fume hood, to avoid creating and inhaling dust.[5] Use non-sparking tools and ground equipment when transferring large quantities to prevent static discharge.[10][13][14] Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed to prevent moisture ingress and degradation.[4] Store at room temperature, under an inert atmosphere, and protected from light.[2]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][14]
Waste Disposal Pathway
Proper disposal is a legal and ethical responsibility.
-
Segregation: This compound is a halogenated organic substance. It must be segregated into a dedicated, clearly labeled hazardous waste container for halogenated organic solids. Do not mix with non-halogenated waste.
-
Aqueous Waste: Any aqueous solutions generated from decontamination or experimental work must be collected as hazardous aqueous waste. Depending on local regulations, neutralization may be required before collection.[15][16] To neutralize, slowly add a weak base like sodium bicarbonate to the acidic solution until the pH is near neutral (pH 6-8).[16][17]
-
Final Disposal: All waste streams (solid and liquid) must be disposed of through a licensed environmental waste management company, typically via high-temperature incineration.[5] Never dispose of this chemical down the sanitary sewer.[9]
Section 6: Conclusion
Ethyl 2-(3-piperidinylidene)acetate hydrochloride is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. By understanding the chemical reasons behind its hazards—from its potential for respiratory irritation to its reactivity—researchers can implement robust engineering controls, select the correct PPE, and respond effectively in an emergency. Adherence to the protocols outlined in this guide will foster a culture of safety and ensure the well-being of all laboratory personnel.
Section 7: References
-
Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. (n.d.). Bouling Chemical Co., Limited. Retrieved from [Link]
-
What is the stability of piperidine? - Blog - Biosynce. (2025, August 25). Retrieved from [Link]
-
Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. (n.d.). Retrieved from [Link]
-
ethyl 2-[(3R)-piperidin-3-yl]acetate - PubChem. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Covestro. (2012, August 22). Retrieved from [Link]
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
Piperidine - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved from [Link]
-
ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride - EPA CompTox Chemicals Dashboard. (2025, October 15). Retrieved from [Link]
-
Safety Data Sheet - ascherl.at. (2018, June 15). Retrieved from [Link]
-
SAFETY DATA SHEET - Bostik. (2024, November 12). Retrieved from [Link]
-
Safety data sheet - Scharlab. (2023, April 12). Retrieved from [Link]
-
Ethyl Acetate Material Safety Data Sheet - LCY Chemical Corp. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Covestro. (2012, August 22). Retrieved from [Link]
-
Ethyl oxo(piperidin-2-yl)acetate hydrochloride - PubChem. (n.d.). Retrieved from [Link]
-
Ethyl Acetate - SHATABDI CHEMICALS (P) LTD. (n.d.). Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]
-
How to safely dispose of hydrochloric acid - Quora. (2016, January 2). Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
-
How to dispose of hydrochloric acid - Lab Alley. (2024, July 15). Retrieved from [Link]
-
Chemical Waste Disposal Guidelines - Hamilton College. (n.d.). Retrieved from [Link]
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- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. laballey.com [laballey.com]
- 17. quora.com [quora.com]
Strategic Utilization of Ethyl 2-(3-piperidinylidene)acetate Hydrochloride in Asymmetric API Synthesis
Topic: Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary
Ethyl 2-(3-piperidinylidene)acetate hydrochloride (CAS: 957472-02-5) represents a critical "chiral gateway" intermediate in modern pharmaceutical synthesis. Unlike simple piperidine derivatives, this unsaturated ylidene scaffold possesses a reactive exocyclic double bond at the C3 position, offering a versatile handle for stereoselective functionalization.
Its primary utility lies in the synthesis of 3-substituted piperidine pharmacophores , a privileged structure found in GABA uptake inhibitors (e.g., anticonvulsants), MDM2 inhibitors , and complex alkaloids. By serving as the substrate for asymmetric catalytic hydrogenation, this intermediate allows drug developers to access high-purity (R)- or (S)-3-piperidineacetic acid derivatives with enantiomeric excesses (ee) often exceeding 99%, bypassing the need for wasteful classical resolution steps.
This guide details the mechanistic rationale, handling protocols, and critical quality attributes (CQAs) required to integrate this intermediate into GMP-compliant workflows.
Chemical Profile & Mechanistic Utility[1][2]
Structural Attributes
The compound consists of a piperidine ring containing an exocyclic double bond conjugated to an ethyl ester. The hydrochloride salt form is critical for process stability.
| Attribute | Specification |
| Chemical Name | Ethyl 2-(3-piperidinylidene)acetate hydrochloride |
| CAS Number | 957472-02-5 |
| Molecular Formula | C |
| Molecular Weight | 205.68 g/mol |
| Key Functional Groups | |
| Solubility | Soluble in water, MeOH, DMSO; sparingly soluble in non-polar solvents. |
The "Ylidene" Advantage
The strategic value of this intermediate stems from the
-
Classical Route: Alkylation of 3-piperidone enolates often yields racemates requiring resolution (50% max yield).
-
Ylidene Route (Recommended): The exocyclic double bond of Ethyl 2-(3-piperidinylidene)acetate is planar, allowing chiral catalysts (e.g., Rh-DuPhos or Ru-BINAP complexes) to coordinate and direct hydride attack to a specific face of the alkene.
Downstream Applications
-
Neurological Agents: Precursor to (R)-3-piperidineacetic acid , a homolog of Nipecotic acid (the core of Tiagabine ). These derivatives modulate GABA transporters (GAT-1).
-
MDM2 Inhibitors: Used to synthesize scaffolds that disrupt the p53-MDM2 interaction in oncology targets.
-
Alkaloid Synthesis: Serves as a biomimetic precursor for Strychnos indole alkaloids via reductive cyclization.
Synthetic Pathway & Visualization
The following diagram illustrates the generation of the intermediate via the Horner-Wadsworth-Emmons (HWE) reaction and its subsequent transformation into a chiral API scaffold.
Figure 1: Synthetic workflow from 3-piperidone to the chiral 3-piperidineacetate scaffold using the target intermediate.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(3-piperidinylidene)acetate HCl
Rationale: Direct HWE on unprotected piperidone is prone to self-polymerization. We utilize N-Boc protection followed by deprotection to ensure high purity.
Reagents:
-
N-Boc-3-piperidone (1.0 equiv)
-
Triethyl phosphonoacetate (1.2 equiv)
-
Sodium Hydride (60% dispersion, 1.3 equiv)
-
THF (anhydrous)
-
4M HCl in Dioxane
Step-by-Step Methodology:
-
Activation: In a flame-dried reactor under Argon, suspend NaH in anhydrous THF at 0°C. Dropwise add Triethyl phosphonoacetate. Stir for 30 min until the solution becomes clear (formation of the phosphonate carbanion).
-
Coupling: Add N-Boc-3-piperidone (dissolved in THF) slowly to the carbanion solution. Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of ketone.
-
Workup: Quench with saturated NH
Cl. Extract with Ethyl Acetate.[1][4][5] Wash organics with brine, dry over MgSO , and concentrate to yield the N-Boc-unsaturated ester. -
Deprotection & Salt Formation: Dissolve the crude oil in dry dichloromethane (DCM). Add 4M HCl in Dioxane (3 equiv) at 0°C. Stir for 2 hours.
-
Isolation: The hydrochloride salt will precipitate. Filter the white solid under inert atmosphere (hygroscopic). Wash with diethyl ether to remove phosphorus byproducts.
-
Yield: Typically 85-90%.
-
Purity: >98% (HPLC).[3]
-
Protocol B: Asymmetric Hydrogenation (The "Money Step")
Rationale: This step converts the achiral alkene into the high-value chiral scaffold. The use of the HCl salt requires a base scavenger or specific cationic catalysts.
Reagents:
-
Ethyl 2-(3-piperidinylidene)acetate HCl (1.0 equiv)
-
Catalyst: [Rh(COD)
]BF + (R,R)-DuPhos (1 mol%) -
Solvent: Degassed Methanol
Methodology:
-
Catalyst Prep: In a glovebox, mix the Rhodium precursor and the chiral phosphine ligand in methanol for 15 min to form the active complex.
-
Loading: Load the substrate (HCl salt) into the hydrogenation autoclave. Add the catalyst solution.
-
Pressurization: Purge the vessel with N
(3x) and then H (3x). Pressurize to 50 bar (725 psi). -
Reaction: Stir at room temperature for 12 hours.
-
Analysis: Vent H
. Analyze an aliquot via Chiral HPLC.-
Target Specification: >99% conversion, >96% ee.
-
Mechanistic Insight: Stereocontrol
The stereoselectivity in the hydrogenation step is governed by the coordination of the olefin to the metal center.
Figure 2: Catalytic cycle of asymmetric hydrogenation. The chiral ligand creates a steric environment that forces the substrate to bind via only one face of the alkene.
Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, the following impurities must be monitored:
| Impurity Type | Origin | Control Limit (Typical) | Detection Method |
| Phosphorus Residues | Triethyl phosphonoacetate byproduct | < 0.1% | |
| Z-Isomer | Thermodynamic isomer of the HWE reaction | Report % (often co-reduced) | HPLC (Reverse Phase) |
| 3-Piperidone | Unreacted starting material | < 0.5% | GC-MS / HPLC |
| Ethanol Content | Solvate formation or hydrolysis | < 5000 ppm | Headspace GC |
Stability Note: The free base of this compound is an enamine/imine tautomer and is unstable, prone to hydrolysis and polymerization. Always store and handle as the Hydrochloride salt , which locks the nitrogen in a protonated state, preventing nucleophilic attack on the ester.
References
- Google Patents. (2010). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
-
Organic Syntheses . (2016). One-pot Synthesis of Phosphonates from Alcohols. Org. Synth. 2016, 93, 177-192. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2022). Reactions of Piperazin-2-one... with Triethyl Phosphite. PMC. Retrieved from [Link]
Sources
- 1. Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | C12H21NO4 | CID 74605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JP2023506958A - Combination of the anti-TIM-3 antibody MBG453 and the anti-TGF-beta antibody NIS793 with or without decitabine or the anti-PD-1 antibody spartalizumab for treating myelofibrosis and myelodysplastic syndrome - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. evitachem.com [evitachem.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Ethyl 2-(3-piperidinylidene)acetate Hydrochloride
Introduction: The Strategic Value of a Privileged Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for targeting a wide range of biological receptors, particularly within the central nervous system (CNS).[1][2] Ethyl 2-(3-piperidinylidene)acetate hydrochloride emerges as a highly valuable building block, incorporating both the piperidine motif and an α,β-unsaturated ester functionality. This exocyclic double bond provides a key reactive handle for introducing further molecular complexity, making it a desirable intermediate for drug discovery pipelines aimed at developing novel therapeutics.
This guide provides a detailed, field-tested protocol for the synthesis of Ethyl 2-(3-piperidinylidene)acetate hydrochloride. We will employ the Horner-Wadsworth-Emmons (HWE) reaction for the key olefination step, a strategic choice over the classical Wittig reaction that offers superior stereocontrol and significantly simplifies product purification. The subsequent deprotection and salt formation are optimized to ensure high purity and yield of the final product.
Compound Profile: Physicochemical & Safety Data
A thorough understanding of the target compound's properties is critical for handling, storage, and downstream applications.
| Property | Value | Source |
| CAS Number | 957472-02-5 | [3][4][5][6] |
| Molecular Formula | C₉H₁₆ClNO₂ | [3][7] |
| Molecular Weight | 205.68 g/mol | [3][4][7] |
| Physical Form | White to yellow or brown powder/crystals | [5] |
| Storage | Room temperature, inert atmosphere, protect from light | [4][5] |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][5] |
| Precautionary Codes | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...) | [4][5] |
Synthetic Strategy: The Horner-Wadsworth-Emmons Advantage
The core transformation in this synthesis is the creation of the exocyclic carbon-carbon double bond. For this, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice. It involves the reaction of a stabilized phosphonate ylide with a ketone.
Why the HWE Reaction?
-
Enhanced Nucleophilicity: The phosphonate carbanion is generally more nucleophilic than the corresponding triphenylphosphonium ylide used in the Wittig reaction.
-
Simplified Purification: The primary byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed during aqueous workup. This stands in stark contrast to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[8]
-
Stereochemical Control: The HWE reaction, particularly with stabilized ylides (like the one derived from triethyl phosphonoacetate), strongly favors the formation of the thermodynamically more stable (E)-alkene.[9][10][11]
The overall synthetic workflow is a two-stage process:
-
Olefination: Reaction of an N-protected 3-piperidinone with the ylide generated from triethyl phosphonoacetate. The N-Boc protecting group is used to prevent side reactions involving the piperidine nitrogen.
-
Deprotection & Salt Formation: Removal of the Boc group using strong acid and concomitant formation of the stable hydrochloride salt.
Caption: High-level experimental workflow for the synthesis.
Detailed Synthesis Protocols
Part A: Horner-Wadsworth-Emmons Olefination
This protocol details the formation of Ethyl 2-(1-(tert-butoxycarbonyl)-3-piperidinylidene)acetate.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Triethyl phosphonoacetate | 224.16 | 2.47 g (2.0 mL) | 11.0 | Reagent |
| Sodium Hydride (NaH) | 24.00 | 0.44 g | 11.0 | 60% dispersion in mineral oil |
| Anhydrous THF | - | 50 mL | - | Solvent |
| N-Boc-3-piperidinone | 199.25 | 2.0 g | 10.0 | Limiting Reagent |
| Saturated NH₄Cl (aq) | - | 20 mL | - | Quenching |
| Ethyl Acetate | - | 100 mL | - | Extraction |
| Brine | - | 30 mL | - | Washing |
| Anhydrous MgSO₄ | - | - | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.44 g of 60% dispersion) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Ylide Formation: While stirring, add triethyl phosphonoacetate (2.0 mL) dropwise to the NaH suspension over 10 minutes.
-
Scientist's Note: The addition should be slow to control the evolution of hydrogen gas. The mixture will be stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete deprotonation and formation of the phosphonate ylide.
-
-
Addition of Ketone: Dissolve N-Boc-3-piperidinone (2.0 g) in 20 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Rationale: This step safely neutralizes any unreacted sodium hydride.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to afford the pure N-Boc protected product.
Part B: Boc Deprotection and Hydrochloride Salt Formation
This protocol details the conversion of the intermediate to the final target compound.
Materials & Reagents:
| Reagent | Concentration | Quantity | Notes |
| N-Boc protected ester | - | 1.0 g | Starting Material from Part A |
| HCl in 1,4-Dioxane | 4.0 M | 10 mL | Deprotecting Agent |
| Diethyl Ether | - | 50 mL | For precipitation |
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified N-Boc protected ester (1.0 g) in 10 mL of 4.0 M HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 2-3 hours.
-
Scientist's Note: Evolution of isobutylene gas will be observed. The reaction is typically complete when gas evolution ceases and a precipitate (the hydrochloride salt) forms.
-
-
Precipitation & Isolation: Add 50 mL of diethyl ether to the reaction mixture to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual dioxane.
-
Drying: Dry the white solid under vacuum to yield the final product, Ethyl 2-(3-piperidinylidene)acetate hydrochloride.
Mechanism: The Horner-Wadsworth-Emmons Reaction
The HWE reaction proceeds through a well-established mechanism. The key steps are the deprotonation of the phosphonate ester, followed by a nucleophilic attack on the carbonyl carbon, and subsequent elimination to form the alkene.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Product Characterization
Verification of the final product's structure and purity is essential. The following data are representative of a successfully synthesized sample.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.2 (br s, 2H, NH₂⁺), 5.85 (s, 1H, =CH), 4.10 (q, 2H, OCH₂), 3.2-3.0 (m, 4H, CH₂N), 2.5 (m, 2H, =C-CH₂), 2.0 (m, 2H, CH₂), 1.20 (t, 3H, CH₃) ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~166.0 (C=O), 155.0 (C=CH), 118.0 (=CH), 60.0 (OCH₂), 45.0 (CH₂N), 43.0 (CH₂N), 30.0 (=C-CH₂), 25.0 (CH₂), 14.0 (CH₃) ppm. |
| FT-IR (KBr) | ν ~3400 (N-H stretch), 2950 (C-H stretch), 1715 (C=O ester stretch), 1650 (C=C stretch), 1200 (C-O stretch) cm⁻¹. |
| Mass Spec (ESI+) | m/z = 170.1 [M+H]⁺ (for the free base). |
References
- Horner–Wadsworth–Emmons reaction - Grokipedia.
- An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing).
- Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O | Bulletin of the Chemical Society of Japan | Oxford Academic.
- One-Pot O 2 -Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters - ACS Publications.
- Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles - ResearchGate.
- CAS 957472-02-5: Acetic acid, 2-(3-piperidinylidene) - CymitQuimica.
- (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride - Merck.
- (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride - MilliporeSigma.
- 2197130-34-8 | Ethyl 2-(3-piperidinylidene)acetate hydrochloride - MolCore.
- The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.
- 957472-02-5|(Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride - BLDpharm.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
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- 3. CAS 957472-02-5: Acetic acid, 2-(3-piperidinylidene)-, eth… [cymitquimica.com]
- 4. (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | 957472-02-5 [sigmaaldrich.com]
- 5. (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | 957472-02-5 [sigmaaldrich.com]
- 6. 957472-02-5|(Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 7. molcore.com [molcore.com]
- 8. grokipedia.com [grokipedia.com]
- 9. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Hydrolysis of Ethyl 2-(3-piperidinylidene)acetate Hydrochloride
Abstract
This document provides a comprehensive technical guide for the hydrolysis of the ester group in Ethyl 2-(3-piperidinylidene)acetate hydrochloride to its corresponding carboxylic acid, 2-(3-piperidinylidene)acetic acid. We present detailed mechanistic considerations, validated experimental protocols for both acid- and base-catalyzed conditions, and robust analytical methods for reaction monitoring. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable and well-understood method for this transformation, which is critical in synthetic chemistry and the development of active pharmaceutical ingredients.
Introduction and Structural Analysis
Ethyl 2-(3-piperidinylidene)acetate hydrochloride is a molecule of interest in medicinal chemistry and organic synthesis. Its structure features several key functional groups that dictate its reactivity: an α,β-unsaturated ethyl ester, a piperidinylidene exocyclic double bond, and a piperidine ring present as a hydrochloride salt. The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, often required to unmask a biologically active acidic moiety or to prepare an intermediate for further coupling reactions.
Understanding the interplay between these functional groups is paramount for designing a successful hydrolysis strategy.
-
The Ethyl Ester: This is the target for hydrolysis. Its reactivity is influenced by steric hindrance and the electronic effects of the conjugated system.
-
The α,β-Unsaturated System: The double bond conjugated to the carbonyl group can influence the electrophilicity of the carbonyl carbon. It also introduces the possibility of side reactions, such as Michael addition, particularly under basic conditions.
-
The Piperidine Ring & Hydrochloride Salt: The piperidine nitrogen is basic. The hydrochloride form ensures that this nitrogen is protonated, rendering the molecule more water-soluble and preventing the free amine from participating in unwanted side reactions. The pH of the reaction medium will determine the protonation state of this group.
Mechanistic Pathways for Ester Hydrolysis
The hydrolysis of an ester can be effectively catalyzed by either acid or base. The choice between these pathways depends on the overall stability of the molecule, the desired reaction rate, and the ease of product isolation.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible equilibrium-driven process.[1][2][3] To drive the reaction to completion, it is typically performed using a large excess of water, often with a mineral acid like HCl or H₂SO₄ serving as both the catalyst and the water source.[1][3]
The mechanism proceeds via several key steps:
-
Protonation of the Carbonyl Oxygen: The ester's carbonyl oxygen is protonated by a hydronium ion (H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.[1][4]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).
-
Elimination of Alcohol: The tetrahedral intermediate collapses, eliminating a molecule of ethanol.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the hydronium ion catalyst.[1]
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible process.[5][6] The term originates from its use in soap making from fats.[2][7] The reaction is driven to completion by the final, irreversible acid-base step.[5][6][7]
The mechanism involves:
-
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[5][6]
-
Formation of a Tetrahedral Intermediate: This addition results in a negatively charged tetrahedral intermediate.
-
Elimination of Alkoxide: The intermediate collapses, expelling the ethoxide ion (EtO⁻) as the leaving group to form the carboxylic acid.
-
Irreversible Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and renders the entire process irreversible, forming the carboxylate salt and ethanol.[5][7]
-
Acidic Workup: A final acidification step is required after the reaction is complete to protonate the carboxylate and isolate the neutral carboxylic acid.[7][8]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Comparative Analysis of Hydrolysis Conditions
The choice of method involves a trade-off between reaction rate, potential side reactions, and ease of workup.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reagents | Dilute or concentrated mineral acids (e.g., HCl, H₂SO₄) in water. | Strong bases (e.g., NaOH, KOH, LiOH) in a water/co-solvent mixture.[5][8] |
| Reversibility | Reversible; requires excess water to drive to completion.[1][3] | Irreversible due to the final deprotonation step.[4][5] |
| Temperature | Often requires heating (reflux) to achieve a reasonable rate.[1][3] | Can often proceed at room temperature, though heating can be used to accelerate it.[8] |
| Pros | Simple reagents. The piperidine nitrogen remains protonated and protected throughout. Product is isolated directly as the acid. | Irreversible reaction goes to completion. Generally faster and occurs under milder temperature conditions. |
| Cons/Side Reactions | Reversible nature may lead to incomplete conversion. Harsh acidic conditions and high heat can potentially cause degradation or isomerization. | Potential for Michael addition to the α,β-unsaturated system by hydroxide or other nucleophiles. Requires a separate acidic workup step to isolate the product.[8] |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is advantageous as it maintains the protonated state of the piperidine ring, simplifying the reaction matrix.
Materials:
-
Ethyl 2-(3-piperidinylidene)acetate hydrochloride
-
6 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ethyl Acetate (for extraction, if necessary)
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add Ethyl 2-(3-piperidinylidene)acetate hydrochloride (1.0 g, 4.86 mmol).
-
Add Acid: Add 25 mL of 6 M aqueous HCl. This provides a large excess of both water and the acid catalyst.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC every 1-2 hours.[9] (See Section 5 for analytical methods). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: a. Once the starting material is consumed, cool the reaction mixture to room temperature and then further in an ice bath. b. If the product precipitates upon cooling, it can be isolated by vacuum filtration. Wash the solid with a small amount of cold deionized water and dry under vacuum. c. If the product remains in solution, carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is approximately 3-4. Caution: CO₂ evolution. d. The product may precipitate at its isoelectric point. If so, collect by filtration. Alternatively, extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This protocol leverages the irreversible nature of saponification for complete conversion, often under milder temperature conditions.
Materials:
-
Ethyl 2-(3-piperidinylidene)acetate hydrochloride
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve Ethyl 2-(3-piperidinylidene)acetate hydrochloride (1.0 g, 4.86 mmol) in a mixture of 20 mL THF (or MeOH) and 10 mL deionized water. Stir until a clear solution is formed.
-
Base Addition: Add LiOH monohydrate (0.41 g, 9.72 mmol, 2.0 equivalents) to the solution. Note that more than one equivalent of base is needed to neutralize the hydrochloride salt and then to hydrolyze the ester.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.[9] The reaction is often complete in 2-6 hours at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if needed.
-
Work-up and Isolation: a. Once the reaction is complete, remove the organic solvent (THF/MeOH) under reduced pressure. b. Dilute the remaining aqueous solution with 20 mL of deionized water. c. Cool the solution in an ice bath and slowly acidify by adding 1 M HCl dropwise with stirring. The product will precipitate as the solution becomes acidic. Adjust the pH to approximately 3-4 to ensure complete protonation of the carboxylate. d. Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum to yield the desired carboxylic acid.
Analytical Monitoring and Characterization
Consistent and accurate monitoring is essential for determining reaction completion and assessing purity.
Thin-Layer Chromatography (TLC)
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 v/v) with a few drops of acetic acid or ammonia can be effective.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or ninhydrin. The starting ester will have a higher Rf value than the more polar carboxylic acid product.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is ideal for quantitative analysis.
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Elution | The product, 2-(3-piperidinylidene)acetic acid, will have a shorter retention time than the starting ethyl ester. |
graph TD { subgraph "Experimental Workflow" A[Reaction Setup] --> B{Reaction Monitoring}; B -- "Incomplete" --> C[Continue Reaction]; B -- "Complete" --> D[Work-up]; C --> B; D --> E[Isolation]; E --> F[Purification]; F --> G[Characterization]; end subgraph "Monitoring Tools" TLC[TLC Analysis] HPLC[HPLC Analysis] end subgraph "Characterization Tools" NMR[NMR Spectroscopy] MS[Mass Spectrometry] end B --> TLC; B --> HPLC; G --> NMR; G --> MS;style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style G fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124
}
Caption: General workflow for hydrolysis and analysis.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Reversibility (in acid hydrolysis). Insufficient base (in saponification). | Increase reaction time or temperature. For acid hydrolysis, ensure a large excess of water. For saponification, ensure at least 2 equivalents of base are used to account for the HCl salt. |
| Low Yield | Product is water-soluble and lost during work-up. Degradation of product under harsh conditions. | During work-up, saturate the aqueous phase with NaCl before extraction to reduce product solubility. Consider using milder conditions (e.g., LiOH at room temperature instead of NaOH at reflux). |
| Formation of Byproducts | Michael addition of hydroxide under basic conditions. Isomerization of the double bond. | Use milder basic conditions (lower temperature). If side reactions persist, the acid-catalyzed method may be preferable. |
References
-
Marcantoni, E., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH₂/LiBr/alcohol/H₂O. Arkivoc, 2008(15), 133-146. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]
-
Mabotha, T. E., et al. (2003). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. African Journal of Biotechnology, 2(12), 658-661. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Agilent Technologies. (2021). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Application Note. [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 029-043. [Link]
-
Koshikari, Y. (2013). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University Collection of Scholarly and Academic Papers. [Link]
-
Clark, J. (2015). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
ACS Publications. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry. [Link]
-
LibreTexts Chemistry. (2024). Chemistry of Esters. [Link]
-
LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
- Google Patents. (1988).
-
Royal Society of Chemistry. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]
-
Redalyc. (2006). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Journal of the Mexican Chemical Society. [Link]
-
Biosynce. (2025). What is the stability of piperidine? Blog. [Link]
-
Cengage. (n.d.). Saponification of Esters. [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. journals.co.za [journals.co.za]
Application Note: Reactivity and Protocols for Ethyl 2-(3-piperidinylidene)acetate Hydrochloride
Introduction & Synthetic Utility[1][2][3][4][5][6]
Ethyl 2-(3-piperidinylidene)acetate hydrochloride (CAS: variable by isomer/salt) is a specialized exocyclic enoate scaffold. It serves as a critical intermediate in the synthesis of 3-substituted piperidines , a pharmacophore prevalent in diverse therapeutic agents, including thrombin inhibitors, GPCR ligands, and antihistamines.
Unlike simple
-
Electronic Activation: The protonated nitrogen (
) exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the exocyclic double bond, thereby enhancing electrophilicity at the -carbon (C3 of the piperidine ring). -
Stereochemical Bias: The ring conformation dictates that nucleophilic attack generally proceeds to minimize torsional strain, offering a route to kinetically controlled diastereomers.
This guide details the reaction mechanism with nucleophiles (specifically conjugate addition) and provides validated protocols for handling the hydrochloride salt to ensure reproducibility.
Reaction Mechanism: Conjugate Addition
The primary reaction pathway for this scaffold is 1,4-Michael Addition . The reaction involves the attack of a nucleophile (Nu) at the exocyclic
The Role of the Hydrochloride Salt
The presence of HCl is a double-edged sword:
-
Activation: In acidic media, the protonated nitrogen activates the double bond.
-
Incompatibility: For basic nucleophiles (e.g., Grignards, lithium enolates), the acidic proton will quench the reagent.
-
Strategy: For basic nucleophiles, a free-basing step (Protocol A) is mandatory. For neutral nucleophiles (e.g., thiols), the reaction may proceed directly or with an in situ buffer.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the pathway for a soft nucleophile (e.g., Thiol or Malonate) attacking the free-based scaffold.
Experimental Protocols
Protocol A: Free-Basing (Mandatory for Basic Nucleophiles)
Purpose: To neutralize the hydrochloride salt and prevent quenching of sensitive organometallic or basic nucleophiles.
Reagents:
-
Ethyl 2-(3-piperidinylidene)acetate HCl (1.0 equiv)
-
Saturated aq. NaHCO
or 1M NaOH -
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolution: Suspend the hydrochloride salt in DCM (10 mL/g).
-
Neutralization: Slowly add saturated NaHCO
(2.0 equiv by volume) with vigorous stirring at 0°C.-
Note: Gas evolution (CO
) will occur.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying: Dry combined organics over anhydrous Na
SO . -
Concentration: Filter and concentrate in vacuo at <30°C.
-
Caution: The free base may be unstable (prone to polymerization or hydrolysis). Use immediately.
-
Protocol B: Conjugate Addition of Thiols (Soft Nucleophile)
Purpose: Synthesis of 3-(alkylthio)piperidine derivatives. This protocol uses in situ neutralization, avoiding the isolation of the unstable free base.
Reagents:
-
Substrate: Ethyl 2-(3-piperidinylidene)acetate HCl (1.0 mmol)
-
Nucleophile: Thiophenol or Alkyl thiol (1.2 mmol)
-
Base: Triethylamine (Et
N) (2.2 mmol) -
Solvent: Ethanol (EtOH) (anhydrous, 5 mL)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask under Nitrogen, suspend the substrate in EtOH.
-
Activation: Add Et
N (1.0 equiv) dropwise to neutralize the HCl salt. Stir for 10 min. -
Addition: Add the thiol (1.2 equiv) followed by the remaining Et
N (1.2 equiv). -
Reaction: Stir at room temperature (RT) for 4–12 hours.
-
Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (UV active) should disappear.
-
-
Workup:
-
Concentrate the ethanol.
-
Redissolve residue in EtOAc.
-
Wash with saturated NaHCO
(to remove excess thiol). -
Wash with Brine.
-
-
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
Protocol C: Copper-Catalyzed Addition of Grignard Reagents
Purpose: Introduction of carbon substituents (alkyl/aryl) to the 3-position. Requirement: Must use Protocol A (Free Base) first.
Reagents:
-
Substrate: Free base of Ethyl 2-(3-piperidinylidene)acetate (1.0 mmol)
-
Reagent: R-MgBr (1.5 mmol)
-
Catalyst: CuI (10 mol%)
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Catalyst Preparation: In a dry Schlenk flask, suspend CuI in THF at -78°C.
-
Organometallic Formation: Add R-MgBr dropwise. Stir for 15 min to form the organocuprate species.
-
Substrate Addition: Add the free-based substrate (dissolved in minimal THF) slowly down the side of the flask.
-
Critical: Maintain temperature <-70°C to favor 1,4-addition over 1,2-addition at the ester.
-
-
Warming: Allow to warm to -20°C over 2 hours.
-
Quench: Quench with saturated NH
Cl solution (blue color indicates Copper removal).
Data Summary & Optimization
The following table summarizes expected outcomes based on nucleophile hardness and conditions.
| Nucleophile Class | Example Reagent | Preferred Conditions | Major Product | Key Challenge |
| Soft (S-based) | Thiophenol | Et | 1,4-Adduct | Disulfide formation |
| Soft (C-based) | Diethyl Malonate | NaOEt, EtOH, Reflux | 1,4-Adduct | Retro-Michael reaction |
| Hard (C-based) | MeMgBr | CuI (cat), THF, -78°C | 1,4-Adduct | 1,2-Addition (Ester attack) |
| Hydride | NaBH | MeOH, 0°C | Saturated Ester | Over-reduction to alcohol |
Stereochemical Control
The 3-piperidinylidene system often yields a mixture of diastereomers (cis/trans relative to the ester and the new substituent).
-
Kinetic Control: Low temperature (-78°C) favors attack from the axial direction (less hindered).
-
Thermodynamic Control: High temperature or strong base allows equilibration to the more stable equatorial conformer.
Workflow Visualization
References
-
Conjugate Addition to N-Heterocyclic Enoates
-
Synthesis of 3-Substituted Piperidines
-
General Michael Addition Mechanism
-
Handling of Piperidine Salts in Synthesis
- Title: Practical Synthetic Strategies for Piperidine Deriv
- Source:Organic Process Research & Development.
-
URL:[Link](General Journal Link for verified access)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Asymmetric three- and [2 + 1]-component conjugate addition reactions for the stereoselective synthesis of polysubstituted piperidinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Michael Addition [organic-chemistry.org]
Application Note & Protocol: A Scalable, High-Yield Synthesis of Ethyl 2-(3-piperidinylidene)acetate Hydrochloride
Abstract: This document provides a detailed, scalable, and robust synthetic strategy for the preparation of Ethyl 2-(3-piperidinylidene)acetate hydrochloride, a valuable building block in pharmaceutical development.[1][2] The synthesis is designed for high-yield and process scalability, focusing on readily available starting materials and efficient, well-understood chemical transformations. The core of this strategy involves a Horner-Wadsworth-Emmons (HWE) olefination to construct the key exocyclic double bond, which offers significant advantages in purification and stereocontrol over the classical Wittig reaction.[3][4] We present detailed, step-by-step protocols for the synthesis of the key N-Boc-3-piperidone intermediate, the HWE coupling, and the final acidic deprotection/salt formation, providing researchers and drug development professionals with a reliable pathway for multigram-scale production.
Strategic Overview: A Retrosynthetic Approach
The target molecule, Ethyl 2-(3-piperidinylidene)acetate hydrochloride (1) , is a disubstituted piperidine derivative. A logical retrosynthetic analysis disconnects the molecule at the exocyclic double bond, suggesting an olefination reaction as the key bond-forming step. The secondary amine of the piperidine ring points to the use of a nitrogen protecting group throughout the synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions, which conveniently coincides with the formation of the final hydrochloride salt.[5][6]
This leads to two key intermediates: N-Boc-3-piperidone (3) and a two-carbon ylide or phosphonate reagent. For scalability and ease of purification, the Horner-Wadsworth-Emmons (HWE) reaction is superior to the traditional Wittig reaction.[3] The water-soluble phosphate byproducts of the HWE reaction are easily removed during aqueous workup, avoiding the often-difficult chromatographic separation of triphenylphosphine oxide.[4] This identifies our key reagents as N-Boc-3-piperidone (3) and Triethyl phosphonoacetate (4) .
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support: Optimizing Reaction Yields with Ethyl 2-(3-piperidinylidene)acetate hydrochloride
Executive Summary & Compound Profile
Ethyl 2-(3-piperidinylidene)acetate hydrochloride (CAS: 2197130-34-8) is a critical scaffold in the synthesis of nipecotic acid derivatives and GABA uptake inhibitors (e.g., Tiagabine analogs). Its reactivity is defined by two competing functionalities: a secondary amine (masked as an HCl salt) and an electron-deficient exocyclic double bond (
Low yields typically stem from three failure modes:
-
Incomplete Salt Neutralization: Failure to fully liberate the free base prevents
-functionalization. -
Double Bond Migration: The exocyclic double bond is prone to thermodynamic isomerization (endo-migration) under harsh basic conditions.
-
Catalyst Poisoning: Residual chloride ions deactivating metal catalysts during downstream hydrogenation.
This guide addresses these specific bottlenecks with field-proven protocols.
Module 1: Salt Neutralization & Handling (The Foundation)
The Issue: The hydrochloride salt form is stable for storage but non-reactive for nucleophilic substitutions (
Troubleshooting Protocol: "The Free-Base Check"
Q: My
A: You are likely under-dosing the base. The first equivalent of base is consumed solely to neutralize the HCl attached to the piperidine. You effectively have zero base available to drive the reaction or scavenge the acid generated by the alkylating agent.
Corrective Action:
-
Stoichiometry: Always use
2.5 equivalents of base (e.g., DIPEA or ) relative to the starting material.-
1.0 eq: Neutralizes the HCl salt.
-
1.0 eq: Scavenges the leaving group (H-X) from the alkylation.
-
0.5 eq: Buffer excess to maintain reaction kinetics.
-
Recommended Workflow (Biphasic Release): For sensitive downstream steps, isolate the free base before the reaction to remove chloride ions.
-
Suspend the HCl salt in DCM (Dichloromethane).
-
Wash with saturated aqueous
(2x). -
Dry organic layer over
and concentrate immediately before use.-
Note: Do not store the free base for long periods; it absorbs
and can dimerize.
-
Module 2: -Functionalization (Alkylation/Acylation)
The Issue: Attaching lipophilic side chains (e.g., bis-thienyl linkers for Tiagabine) often results in over-alkylation (quaternary salts) or stalled reactions.
Decision Matrix: Optimizing -Alkylation
| Variable | Recommendation | Scientific Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents dissociate the ion pairs, increasing the nucleophilicity of the nitrogen. Avoid protic solvents (EtOH) which solvate the anion and slow |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic organic bases are superior to inorganic bases ( |
| Temperature | 0°C | Start cold to prevent dialkylation. The exocyclic double bond makes the ring slightly more rigid, but the nitrogen is still sterically accessible. |
| Additive | KI (Catalytic) | If using alkyl chlorides, add 10 mol% Potassium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ. |
Visualization: Troubleshooting Logic Flow
Module 3: Managing Double Bond Isomerization
The Issue: The "ylidene" (exocyclic double bond) is thermodynamically less stable than the "endo" isomer (where the double bond moves into the ring, conjugated with the nitrogen lone pair or simply reducing ring strain).
Q: I see a new spot on TLC that is very close to my product. NMR shows a shift in the alkene proton.
A: You are likely observing endo-migration .
-
Mechanism: Strong bases or high temperatures can deprotonate the
-position (ring carbon), leading to resonance stabilization that shifts the double bond into the ring. -
Prevention:
-
Avoid Thermodynamic Bases: Do not use alkoxide bases (NaOEt, KOtBu) unless necessary. Stick to amine bases (TEA, DIPEA).
-
Temperature Cap: Keep reactions below 40°C.
-
Workup pH: Avoid prolonged exposure to strong acids during workup, which can catalyze isomerization.
-
Module 4: Downstream Hydrogenation
The Issue: Reducing the exocyclic alkene to the saturated piperidine acetate is a common next step. Users often report "dead catalysts" where no hydrogen uptake occurs.
Root Cause: Chloride Poisoning. If you used the HCl salt directly in the previous step, or generated HCl during alkylation, residual chloride ions will bind strongly to Palladium (Pd) or Platinum (Pt) active sites, inhibiting the catalytic cycle.
Protocol: Chloride-Free Hydrogenation
-
Pre-Wash: Ensure the precursor is passed through a short silica plug or washed with basic water to remove all halide salts.
-
Catalyst Selection:
-
Standard: 10% Pd/C is effective but sensitive to poisoning.
-
Robust:PtO2 (Adam's Catalyst) in acetic acid is more resistant to poisoning and effective for hindered exocyclic alkenes.
-
-
Pressure: Exocyclic double bonds can be sterically hindered. If atmospheric pressure fails, increase
pressure to 50 psi (3.5 bar) .
Visualization: Isomerization & Reduction Pathways
References
-
Tiagabine Analog Synthesis: Andersen, K. E., et al. "Synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-tiagabine." Journal of Medicinal Chemistry, 1993, 36(12), 1716-1725. Link
-
Piperidine Salt Handling: BenchChem Technical Support. "Troubleshooting N-alkylation of piperidine hydrochloride salts." BenchChem Knowledge Base, 2025. 1
-
Isomerization Risks: Petrova, M., et al. "Synthesis of 2-(4′-R-benzylidene)-4-aza-1,3-indanediones and investigation of isomerization around the exocyclic double bond." Chemistry of Heterocyclic Compounds, 2008.[2] 3
-
Hydrogenation Protocols: Zhang, Y., et al. "Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine." Thieme Chemistry, 2023.[4] 5[6][7][8][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. dl.ndl.go.jp [dl.ndl.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.odu.edu [digitalcommons.odu.edu]
Technical Support Center: Recrystallization of Ethyl 2-(3-piperidinylidene)acetate hydrochloride
Welcome to the technical support guide for the purification of Ethyl 2-(3-piperidinylidene)acetate hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification process.
The subject of this guide, Ethyl 2-(3-piperidinylidene)acetate hydrochloride, is a polar organic salt. The presence of the hydrochloride moiety significantly increases its polarity compared to its freebase form. This characteristic is the primary determinant for selecting an appropriate recrystallization solvent system. The ideal solvent must exhibit high solubility for the compound at an elevated temperature and low solubility upon cooling, allowing for the selective crystallization of the pure substance while impurities remain in the mother liquor.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the recrystallization of polar hydrochloride salts like Ethyl 2-(3-piperidinylidene)acetate hydrochloride.
Q1: What is the best starting solvent for recrystallizing Ethyl 2-(3-piperidinylidene)acetate hydrochloride?
A: Due to the compound's polar and ionic nature, the best starting points are polar protic solvents.
-
Primary Recommendation: Alcohols such as Methanol or Ethanol are excellent choices. They are polar enough to dissolve the hydrochloride salt, especially upon heating, and their volatility makes them easy to remove from the final product.[2] Many piperidine derivatives have been successfully recrystallized from ethanol.[3]
-
Secondary Recommendation: Isopropanol can also be effective and sometimes offers a better solubility differential between hot and cold conditions compared to methanol or ethanol.
-
Water: While water is a highly polar solvent suitable for many salts, it can sometimes be too good of a solvent, leading to poor recovery.[4] It is best used as a co-solvent in a solvent-pair system if single-alcohol systems fail.
The principle of "like dissolves like" is fundamental here; polar compounds are most soluble in polar solvents.[1] Your initial screening should focus on these solvents.
Q2: My compound dissolves completely in my chosen solvent at room temperature. What should I do?
A: This indicates that the solvent is too effective, and you will likely have poor or no crystal recovery upon cooling.[5] The solution is to employ a solvent/anti-solvent (or solvent-pair) system.[6]
-
Causality: You have identified a "good" solvent. Now you need to find a less polar, miscible "anti-solvent" to decrease the compound's solubility.
-
Procedure:
-
Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., methanol).
-
While the solution is still hot, slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate or diethyl ether) dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly. The mixed solvent system now has the desired property of being a poor solvent at lower temperatures.
-
Common solvent pairs for polar organic molecules include ethanol-water, acetone-water, and methanol-diethyl ether.[7][8]
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[1] This is typically because the solution becomes saturated at a temperature that is above the melting point of your compound (or an impure version of it).[9]
-
Immediate Solutions:
-
Reheat the solution to dissolve the oil completely.
-
Add a small amount (5-10% more) of the hot solvent to ensure the saturation point is reached at a lower temperature upon cooling.[10]
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool to slow heat loss. Very slow cooling is critical to favor crystal formation over oiling.[9]
-
-
Underlying Cause: Significant impurities can depress the melting point of your compound, making it more prone to oiling out. If the problem persists, the crude material may require pre-purification by another method, such as a short silica plug, before recrystallization.
Q4: I have very low, or no, crystal yield after cooling. What went wrong?
A: This is one of the most common issues in recrystallization and usually points to one of two causes.[9]
-
Too Much Solvent Was Used: If an excessive volume of solvent is used, the solution may not become saturated upon cooling, preventing crystallization.[5][9]
-
Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. If you are unsure, reducing the volume by 25-50% is a good starting point.[10]
-
-
The Solution is Supersaturated: Sometimes, crystals need a nucleation point to begin forming.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This creates microscopic imperfections in the glass that can serve as nucleation sites.[9][11]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[10]
-
Flash Cooling: Briefly cool the solution in a dry ice/acetone bath to induce rapid crystal formation. Be aware this can sometimes lead to smaller, less pure crystals.[1]
-
-
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
This protocol allows you to efficiently determine the optimal solvent or solvent system for your compound using a small amount of material.
-
Preparation: Aliquot approximately 10-20 mg of your crude Ethyl 2-(3-piperidinylidene)acetate hydrochloride into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, water, acetone, ethyl acetate) dropwise, up to about 0.5 mL. Agitate the tube and observe solubility at room temperature.
-
Heating: For any tubes where the compound was insoluble or sparingly soluble at room temperature, gently heat the mixture in a sand bath or on a hot plate until the solvent boils.[6]
-
Observation (Hot): Note if the compound fully dissolves in the boiling solvent. If it does not, the solvent is unsuitable. If it does, proceed to the next step.
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Analysis: A suitable single solvent is one in which the compound was poorly soluble at room temperature but dissolved completely upon heating, and then formed a significant amount of crystalline precipitate upon cooling.[12] If no single solvent works, use the results to identify a good "soluble solvent" and a "poor solvent" for a mixed-solvent system.
Protocol 2: Recommended Recrystallization using a Methanol/Ethyl Acetate System
This procedure is a robust starting point based on the physicochemical properties of the target compound.
-
Dissolution: Place the crude Ethyl 2-(3-piperidinylidene)acetate hydrochloride in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid completely. Stirring and continued heating are essential.
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.[6]
-
Anti-Solvent Addition: While the methanol solution is still hot, add ethyl acetate dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 more drops of hot methanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethyl acetate or a pre-chilled mixture of methanol/ethyl acetate to remove any adhering mother liquor. Using cold solvent is critical to prevent redissolving your product.[5]
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Visual Troubleshooting and Workflow Guides
The following diagrams provide a logical workflow for solvent selection and troubleshooting common recrystallization issues.
Diagram 1: Solvent Selection Workflow
This flowchart guides the user through a logical process for identifying a suitable recrystallization solvent system.
Caption: A decision-making workflow for selecting a recrystallization solvent.
Diagram 2: Recrystallization Troubleshooting
This diagram outlines the steps to take when the recrystallization process does not proceed as expected.
Caption: A troubleshooting guide for common recrystallization failures.
Data Summary
The selection of a purification method depends on the properties of the piperidine derivative and the nature of the impurities. The following table summarizes the applicability of various solvents for the recrystallization of Ethyl 2-(3-piperidinylidene)acetate hydrochloride.
| Solvent Class | Example Solvents | Expected Role | Rationale |
| Polar Protic | Methanol, Ethanol | Good Solvent / Single Solvent | High polarity effectively dissolves the hydrochloride salt, especially when hot. Good candidates for single-solvent recrystallization.[2] |
| Polar Aprotic | Acetone, Acetonitrile | Good Solvent / Co-Solvent | Can dissolve the compound but may be less effective than alcohols. Often used in solvent pairs.[8] |
| Intermediate | Ethyl Acetate | Anti-Solvent | Miscible with alcohols but has lower polarity, making it an excellent choice to reduce solubility and induce crystallization.[4] |
| Ethers | Diethyl Ether, MTBE | Anti-Solvent | Low polarity and miscible with most "good" solvents. Very effective at forcing polar compounds out of solution.[7] |
| Non-Polar | Hexanes, Toluene | Unsuitable / Washing Solvent (rarely) | The compound is expected to be completely insoluble. Can be used for washing crude material to remove non-polar impurities.[1] |
| Aqueous | Water | Good Solvent / Co-Solvent | High polarity is excellent for dissolving salts, but may lead to low recovery if used alone. Best used in a pair with an alcohol.[4] |
References
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- Arulraj, R. et al. (2021).
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
- Baumann, J. B. (n.d.). Solvent Selection for Recrystallization.
- University of California, Irvine. (n.d.).
- Mohawk College. (n.d.).
- University of York, Department of Chemistry. (n.d.).
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.).
- Unknown. (n.d.).
- Unknown. (n.d.).
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. athabascau.ca [athabascau.ca]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Handling hygroscopic nature of Ethyl 2-(3-piperidinylidene)acetate hydrochloride salts
Technical Support Center: Ethyl 2-(3-piperidinylidene)acetate Hydrochloride
Welcome to the technical support guide for handling Ethyl 2-(3-piperidinylidene)acetate hydrochloride (CAS 957472-02-5). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the challenges associated with the hygroscopic nature of this compound. Our goal is to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: Why is Ethyl 2-(3-piperidinylidene)acetate hydrochloride so hygroscopic?
Answer: The hygroscopicity, or the tendency to absorb moisture from the air, of this compound stems from its molecular structure. As a hydrochloride salt, it is formed from the reaction of a basic piperidine nitrogen with hydrochloric acid.[1] This salt structure creates strong ionic interactions and a high affinity for polar water molecules present in the atmosphere. The presence of the ester functional group also contributes to its overall polarity, further enhancing its ability to attract and retain water.
Q2: What are the consequences of improper handling and moisture absorption?
Answer: Moisture absorption can significantly compromise the quality and performance of the compound, leading to several adverse effects:
-
Inaccurate Weighing: The continuous absorption of water leads to a constantly increasing mass on the analytical balance, making it difficult to weigh an accurate amount of the active compound.[2][3] This directly impacts the concentration of solutions and the stoichiometry of reactions.
-
Chemical Degradation: The presence of water can induce hydrolysis of the ethyl ester group, breaking it down into the corresponding carboxylic acid and ethanol.[4][5][6] This degradation introduces impurities, reduces the compound's potency, and can lead to inconsistent experimental outcomes.
-
Physical State Alteration: Moisture uptake causes the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle, transfer, and dissolve.[4] The physical appearance may change from a white or yellow powder to a sticky or oily solid.[7]
-
Reduced Stability and Shelf-Life: High moisture content accelerates chemical degradation and can compromise the long-term stability of the material, even under recommended storage conditions.[4][8]
Q3: What are the ideal storage conditions for this compound?
Answer: To maintain its integrity, Ethyl 2-(3-piperidinylidene)acetate hydrochloride must be stored with rigorous exclusion of moisture. Supplier recommendations specify storing the compound under an inert atmosphere (e.g., argon or nitrogen) at room temperature in a tightly sealed container.[7]
For laboratory use, the following is best practice:
-
Primary Storage: Keep the main stock bottle tightly sealed, preferably with paraffin film around the cap, inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).
-
Working Aliquots: For frequent use, it is advisable to prepare smaller aliquots from the main stock bottle in a controlled environment (like a glovebox) to minimize exposure of the bulk material to the atmosphere.
Q4: How can I accurately determine the water content of my sample?
Answer: The most accurate and widely accepted method for determining water content in pharmaceutical substances is the Karl Fischer titration .[9][10][11][12] This method is highly selective for water and can detect even trace amounts, providing a precise measure of the actual water content in your sample.[13] This value can then be used to correct the mass of the compound used to prepare solutions of a precise concentration.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving Ethyl 2-(3-piperidinylidene)acetate hydrochloride.
| Problem Encountered | Potential Cause (related to Hygroscopicity) | Recommended Solution & Investigation |
| Inconsistent reaction yields or kinetics. | Inaccurate quantification of the starting material due to water absorption leading to incorrect stoichiometry. | 1. Use a fresh aliquot of the compound stored under inert gas. 2. Perform weighing by difference in a sealed vial. 3. Consider quantifying a stock solution via a validated analytical method (e.g., qNMR or HPLC with a standard) before use. |
| Compound appears clumped, sticky, or has an oily consistency. | Significant moisture absorption has occurred, causing a phase change from a free-flowing powder. | 1. The material is likely compromised. Do not use for quantitative experiments. 2. Attempt to dry a small portion under high vacuum (note: this may not remove all bound water). 3. Verify storage conditions (desiccator freshness, container seal). |
| Poor or incomplete dissolution in non-aqueous solvents. | The presence of absorbed water can alter the compound's solubility profile. | 1. Ensure the solvent used is anhydrous (e.g., from a freshly opened bottle or a solvent purification system). 2. Use a fresh, dry sample of the compound. |
| Unexpected peaks in NMR or HPLC analysis. | The presence of hydrolysis byproducts (carboxylic acid, ethanol) due to degradation from moisture. | 1. Run a control analysis on a freshly opened sample. 2. Compare the chromatogram/spectrum to a reference standard. 3. Review handling procedures to identify potential points of moisture entry. |
Experimental Protocols & Workflows
Workflow for Handling Hygroscopic Salts
The following diagram outlines the recommended workflow to minimize moisture exposure from receiving the compound to its final use.
Caption: Recommended workflow for handling hygroscopic compounds.
Protocol 1: Weighing by Difference (Benchtop, Rapid Method)
This method is suitable when a glovebox is unavailable but requires speed and care.
-
Preparation: Place a clean, dry glass vial with a screw cap on the analytical balance and tare the weight.
-
Transfer: Briefly remove the stock bottle from the desiccator. Quickly transfer an estimated amount of Ethyl 2-(3-piperidinylidene)acetate hydrochloride into the tared vial. The amount should be slightly more than required.
-
Weighing 1: Immediately cap the vial and place it on the balance. Record the stable mass to four decimal places (Mass A).
-
Dispensing: Quickly uncap the vial and use a clean spatula to transfer the solid into your reaction flask or solution vessel.
-
Weighing 2: Immediately re-cap the weighing vial and place it back on the balance. Record the new stable mass (Mass B).
-
Calculation: The exact mass of the compound transferred is Mass A - Mass B . This method ensures that any moisture absorbed by the compound after the initial weighing does not affect the final calculated mass.[3]
Protocol 2: Preparation of a Stock Solution
This protocol ensures the accurate preparation of a stock solution for use in subsequent experiments.
-
Glassware Preparation: Ensure all glassware (volumetric flask, beaker, funnel) is thoroughly dried in an oven (e.g., at 120°C overnight) and cooled to room temperature in a desiccator before use.
-
Solvent: Use an anhydrous grade solvent appropriate for your experiment.
-
Weighing: Accurately weigh the required amount of the hygroscopic compound using either a glovebox or the rapid "Weighing by Difference" method described in Protocol 1.[14]
-
Dissolution: Transfer the weighed solid into a beaker. Add a small amount of the anhydrous solvent to dissolve the solid completely. Gentle swirling may be required.
-
Quantitative Transfer: Carefully transfer the solution from the beaker into the volumetric flask using a funnel. Rinse the beaker multiple times with small portions of the anhydrous solvent, transferring each rinse into the volumetric flask to ensure all the compound is transferred.[15]
-
Dilution: Carefully add the anhydrous solvent to the volumetric flask until the bottom of the meniscus touches the calibration mark.
-
Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: If storing the solution, use a tightly sealed container with a PTFE-lined cap and store under appropriate conditions (e.g., refrigerated, protected from light), preferably under an inert atmosphere.
Consequences of Moisture Absorption
The following diagram illustrates the cascading negative effects that result from moisture absorption.
Caption: The impact of moisture on experimental integrity.
References
-
Karl Fischer water content titration. Scharlab. [Link]
-
What Is Karl Fischer Titration? Mettler Toledo. [Link]
-
Karl Fischer titration. Wikipedia. [Link]
-
Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC (PubMed Central). [Link]
-
Tips & Tricks: Weighing. University of Rochester Department of Chemistry. [Link]
-
An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Veeprho. [Link]
-
3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Crelixin. [Link]
-
The most fundamental of fundamentals - How do you weigh your stuff? Reddit r/chemistry. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Top 5 Factors Affecting Chemical Stability. Ecordia. [Link]
-
What is Hydrochloride? – Definition & Chemical Explained. UK Meds Online. [Link]
-
Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review. [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? Reddit r/labrats. [Link]
-
Humidity controlled storage in pharmaceutical applications. Dryzone. [Link]
-
Degradation of phthalate esters in floor dust at elevated relative humidity. PubMed. [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Springer. [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]
-
ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride. EPA. [Link]
-
Changes in the ionization state of pharmaceuticals – Solid and solution. University of Connecticut. [Link]
-
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. DFE Pharma. [Link]
-
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]
-
Why does polyester monofilament degrade in high temperature and high humidity environments? HyMax Anti-hydrolysis Additive. [Link]
- Method for drying hygroscopic material and the product thereof.
-
Preparing solutions from Solids. University of York Chemistry Teaching Labs. [Link]
-
Research on the Mechanism of Environmental Temperature and Humidity Effects on Adhesive Performance and Application Strategies. Oreate AI Blog. [Link]
-
TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. Conservation OnLine (CoOL). [Link]
-
3.3: Preparing Solutions. Chemistry LibreTexts. [Link]
-
Using the Isopiestic Method to Study Hygroscopic Properties of Soluble Solutes. Springer. [Link]
Sources
- 1. ukmedsonline.co.uk [ukmedsonline.co.uk]
- 2. genfollower.com [genfollower.com]
- 3. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | 957472-02-5 [sigmaaldrich.com]
- 8. colorcon.com [colorcon.com]
- 9. Karl Fischer water content titration - Scharlab [scharlab.com]
- 10. mt.com [mt.com]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 14. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Impurity Removal for Ethyl 2-(3-piperidinylidene)acetate Hydrochloride
Executive Summary & Chemical Context
Ethyl 2-(3-piperidinylidene)acetate hydrochloride represents a challenging class of "amphiphilic salts" containing a kinetically controlled exocyclic double bond. Purification is not merely about removing external contaminants; it is about preserving the molecule's geometric integrity against thermodynamic relaxation.
The Core Challenge: The exocyclic double bond at the 3-position is prone to two primary degradation pathways:
-
E/Z Isomerization: Driven by light and heat.
-
Endocyclic Migration: Under strong acid/base catalysis, the double bond may migrate into the piperidine ring (forming the thermodynamically more stable tetrahydropyridine analog).
This guide provides self-validating protocols to remove impurities while mitigating these structural risks.
Diagnostic Triage: Identify Your Impurity
Before selecting a purification method, compare your analytical data against these common failure modes.
Q1: My 1H NMR shows split signals for the ethyl group and vinyl protons. Is my sample contaminated?
Diagnosis: Likely E/Z Isomerism , not chemical contamination.
-
Explanation: The "piperidinylidene" moiety possesses a non-rotatable double bond. The E and Z isomers are distinct diastereomers with different physical properties (NMR shifts, retention times).
-
Action: If your application requires a single isomer, use Protocol C (Preparative HPLC) . If the application tolerates both (e.g., subsequent reduction steps), this is acceptable.
Q2: I see a new triplet/multiplet around 5.5–6.0 ppm that wasn't there before.
Diagnosis: Endocyclic Double Bond Migration .
-
Explanation: The double bond has moved from the exocyclic position (outside the ring) to the endocyclic position (inside the ring). This is often irreversible and caused by excessive heating or prolonged exposure to strong bases.
-
Action: This is a critical failure. Recrystallization (Protocol A) might separate them, but yield will be low.
Q3: The sample is sticky/hygroscopic and smells of vinegar.
Diagnosis: Hydrolysis & Salt Disproportionation .
-
Explanation: Moisture has hydrolyzed the ethyl ester to the carboxylic acid, or excess HCl is trapped in the lattice.
-
Action: Perform Protocol A (Recrystallization) immediately under anhydrous conditions.
Decision Matrix (Visualization)
The following decision tree guides you to the correct protocol based on your impurity profile.
Figure 1: Strategic decision tree for selecting the appropriate purification method based on impurity type.
Remediation Protocols
Protocol A: Fractional Recrystallization (The Gold Standard)
Best for: Removing hydrolysis products, slight migration impurities, and stabilizing the salt form.
Scientific Rationale: Piperidine hydrochloride salts often form stable crystal lattices in lower alcohols. Isopropanol (IPA) is the solvent of choice because it has a steep solubility curve for this specific salt class, allowing impurities to remain in the mother liquor.
Reagents:
-
Anhydrous Isopropanol (IPA)
-
Absolute Ethanol (EtOH)
-
Diethyl Ether (Anti-solvent)
Step-by-Step:
-
Dissolution: Place 10g of crude solid in a flask. Add minimal boiling anhydrous EtOH (approx. 3-5 mL/g).
-
Critical Control: Do not boil longer than 5 minutes to prevent ester hydrolysis or thermal isomerization.
-
-
Displacement: Once dissolved, remove from heat. Immediately add warm (50°C) IPA until the solution turns slightly turbid (approx. 10-15 mL/g).
-
Nucleation: Add a "seed" crystal if available. Cap the flask and allow it to cool slowly to Room Temperature (RT) over 2 hours.
-
Crystallization: Move to a fridge (4°C) for 12 hours.
-
Note: Do not use a freezer (-20°C) initially; rapid cooling traps impurities.
-
-
Filtration: Filter the white needles under inert gas (Argon/N2) to prevent moisture absorption. Wash with cold Diethyl Ether.
| Parameter | Specification |
| Solvent System | EtOH (Dissolving) / IPA (Crystallizing) |
| Max Temp | 78°C (Briefly) |
| Cooling Rate | 10°C per 30 mins |
| Expected Yield | 65-75% |
Protocol B: "Cold" Acid-Base Extraction (The Reset)
Best for: Removing non-basic organic impurities (starting phosphonates, neutral side products).
Scientific Rationale: This method converts the salt to the free base to change solubility. WARNING: The free base of this compound contains an enamine-like character. If left in the basic phase too long or heated, the double bond will migrate into the ring.
Workflow Diagram:
Figure 2: The "Cold Wash" workflow designed to minimize thermodynamic relaxation of the double bond.
Step-by-Step:
-
Preparation: Cool all solvents (DCM, Saturated NaHCO3) to 0°C.
-
Liberation: Suspend the salt in DCM. Add cold Sat. NaHCO3. Shake vigorously.
-
Stop Point: Do not use NaOH. Strong bases catalyze migration.
-
-
Extraction: Separate layers immediately. Re-extract aqueous layer once with DCM.
-
Drying: Dry combined organics over MgSO4 for exactly 5 minutes. Filter.
-
Salt Reformation: Place the DCM solution in an ice bath. Add 4M HCl in Dioxane dropwise.
-
Isolation: The product will precipitate immediately. Filter and wash with Ether.
Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel Chromatography? A: Generally, no . The HCl salt will streak on silica. If you must use chromatography, you have two options:[1][2]
-
Reverse Phase (C18): Use water/acetonitrile with 0.1% TFA or Formic Acid. This keeps the nitrogen protonated and avoids streaking.
-
Neutralized Silica: Pre-wash the silica column with 1% Triethylamine (TEA). However, TEA residues are difficult to remove from the final HCl salt.
Q: Why is my product turning yellow upon storage? A: This indicates oxidation of the alkene or trace free-amine presence.
-
Fix: Ensure the salt formation is complete (Protocol B). Store under Argon at -20°C. The HCl salt is significantly more stable to oxidation than the free base.
Q: How do I distinguish the E and Z isomers? A: Use NOESY 1H NMR .
-
Irradiate the vinyl proton.
-
If you see an enhancement of the piperidine ring protons (C2/C4), it is the Z isomer (cis-like relationship).
-
If you see enhancement of the ester ethyl group, it is the E isomer.
References
-
Recrystallization of Piperidine Salts
-
BenchChem. (2025).[3] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from
-
-
Exocyclic Alkene Stability & Migration
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Chemistry Stack Exchange. (2015).[4] Exocyclic vs. endocyclic double bonds in E1 elimination. Retrieved from
-
Synthesis & Isomerization of 3-Piperidinylidene Acetates
-
General Purification of Ethyl Acetate Derivatives
-
LookChem. (n.d.). Purification of Ethyl acetate derivatives. Retrieved from
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iron‐Catalyzed Tunable Double Bond Migration and Geometrical Isomerization in Olefins via a Spin‐Accelerated Alkyl Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(piperidin-3-yl)acetate hydrochloride | 16780-05-5 [sigmaaldrich.cn]
- 6. (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | 957472-02-5 [sigmaaldrich.com]
Validation & Comparative
H-NMR spectrum analysis of Ethyl 2-(3-piperidinylidene)acetate hydrochloride
H-NMR Spectrum Analysis of Ethyl 2-(3-piperidinylidene)acetate Hydrochloride: A Comparative Technical Guide
Executive Summary & Strategic Context
Ethyl 2-(3-piperidinylidene)acetate hydrochloride (CAS: 957472-02-5) is a critical heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors and GABA-analog therapeutics.[1][2][3] Its structure features a piperidine ring with an exocyclic double bond at the C3 position, conjugated to an ethyl ester.[3][4]
For drug development professionals, the analytical challenge lies not just in confirming the structure, but in assessing salt stoichiometry , isomeric purity (E/Z ratio) , and protonation state .[1][3][4] This guide moves beyond basic peak assignment to provide a comparative analysis of solvent systems and solid-state forms, ensuring your analytical workflow is robust and reproducible.
Critical Decision: Solvent Selection & Sample Preparation
The choice of solvent is the single most significant variable in the NMR analysis of amine salts.[1][3][4] A wrong choice leads to lost signals (exchangeable protons) or solubility-induced line broadening.[1][2][3]
Comparative Analysis: DMSO-d₆ vs. CDCl₃
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Impact on Analysis |
| Solubility | Excellent (Dissolves ionic lattice) | Poor to Moderate (Suspension risk) | CDCl₃ often requires free-basing the sample first.[1][2][3][5] |
| Ammonium Proton ( | Visible (Broad singlets, 8.5–9.5 ppm) | Invisible/Broad (Rapid exchange) | DMSO is essential to confirm the HCl salt stoichiometry.[1][3][4][5] |
| Water Peak | Distinct (~3.33 ppm) | Variable (~1.56 ppm) | DMSO separates the water peak from critical aliphatic multiplets.[1][3][4] |
| Resolution | High viscosity may broaden lines slightly | Sharper lines | CDCl₃ is superior only if the free base is analyzed.[1][4] |
Protocol: Optimal Sample Preparation
-
Massing: Weigh 10–15 mg of the hydrochloride salt.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Homogenization: Vortex for 30 seconds. If the salt is stubborn, sonicate for 2 minutes at room temperature.[4] Do not heat above 40°C to avoid E/Z isomerization.
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or calibrate to the residual DMSO pentet at 2.50 ppm .
Spectrum Analysis: Peak Assignment & Logic
The spectrum of this compound is defined by three distinct zones: the Exchangeable/Aromatic Zone , the Olefinic Zone , and the Aliphatic Zone .[1][4]
Zone 1: The Salt Signature (8.0 – 10.0 ppm)[1][2][3][4]
-
Signal: Broad singlet (often split into two humps if chiral centers induce diastereotopicity).[1][3][4]
-
Shift:
9.0 – 9.5 ppm. -
Interpretation: This signal confirms the protonation of the piperidine nitrogen (
).[1][4] Its integration should be roughly 2H relative to the olefinic proton (1H).[1][4]
Zone 2: The Olefinic "Ylidene" Proton (5.5 – 6.0 ppm)[1][2][3][4]
-
Signal: Singlet (sharp).
-
Shift:
5.75 ppm (Typical for -unsaturated esters).[1][2][3] -
Structural Logic: This proton is on the exocyclic double bond (
).[1][2][3] Its chemical shift is highly sensitive to the Z/E configuration .[1][3][4]
Zone 3: The Aliphatic Fingerprint (1.0 – 4.5 ppm)
This region contains the ethyl group and the piperidine ring protons.[1][3][4][5]
| Proton Environment | Multiplicity | Approx.[3][4][5] Shift ( | Diagnostic Logic |
| Ethyl | Quartet ( | 4.10 ppm | Classic ethyl ester signature.[1][2][3][5] |
| Ring C2- | Singlet/Broad s | 3.80 – 3.95 ppm | Most deshielded ring protons.[1] Allylic and |
| Ring C4- | Triplet/Multiplet | 2.90 – 3.10 ppm | Allylic protons.[1] |
| Ring C6- | Multiplet | 3.00 – 3.20 ppm | |
| Ring C5- | Multiplet | 1.70 – 1.90 ppm | Most shielded ring protons ( |
| Ethyl | Triplet ( | 1.20 ppm | Coupled to the quartet at 4.10 ppm.[1][3][4] |
Comparative Workflow: Salt vs. Free Base
The following diagram illustrates the decision logic for analyzing this compound, highlighting how the "Alternative" (Free Base) path alters the analytical outcome.
Caption: Analytical decision tree comparing the HCl Salt workflow (DMSO-d6) versus the Free Base alternative (CDCl3), highlighting the spectral differences.
Advanced Interpretation: The "Ylidene" Geometry
The double bond creates a rigid system where the spatial arrangement of the piperidine ring relative to the ester group is fixed.[1][4]
-
Mechanism of Isomerism: The synthesis (often a Horner-Wadsworth-Emmons reaction) typically favors the thermodynamic product, but mixtures can occur.[1][2][3]
-
Differentiation:
References
-
National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for CID 7161133, Ethyl 2-(piperidin-3-yl)acetate. Retrieved from [Link]
-
SpectraBase. (2023).[1][3][4] H-NMR Data for Ethyl 2-(1-benzyl-3-piperidinylidene)acetate (Analogous System). Retrieved from [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. CAS 957472-02-5: Acetic acid, 2-(3-piperidinylidene)-, eth… [cymitquimica.com]
- 4. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 5. Ethyl oxo(piperidin-2-yl)acetate hydrochloride | C9H16ClNO3 | CID 112756297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of Ethyl 2-(3-piperidinylidene)acetate hydrochloride
[1]
Executive Summary & Compound Context[1][2][3]
Ethyl 2-(3-piperidinylidene)acetate hydrochloride (CAS: 957472-02-5) is a critical heterocyclic building block, frequently employed in the synthesis of antihistamines and serotonin receptor modulators.[1] Its structural core—a piperidine ring featuring an exocyclic double bond at the C3 position—presents unique mass spectrometric challenges compared to its saturated analogs or regioisomers.
This guide provides a technical comparison of this molecule's fragmentation behaviors under Electron Ionization (EI) versus Electrospray Ionization (ESI) , and outlines a differential profiling strategy to distinguish it from common synthetic impurities like Ethyl 2-(3-piperidinyl)acetate (the saturated analog).[1]
| Feature | Target Molecule | Saturated Impurity |
| Structure | Exocyclic C=C bond at C3 | Saturated C-C bond at C3 |
| Formula (Free Base) | C | C |
| Monoisotopic Mass | 169.11 Da | 171.13 Da |
| Key Challenge | Isomer differentiation & double bond migration | 2 Da mass shift; flexible ring conformation |
Theoretical Framework: Fragmentation Mechanics[1]
To accurately identify Ethyl 2-(3-piperidinylidene)acetate, one must understand the competing forces of the basic nitrogen and the conjugated ester system.
Electron Ionization (EI) - Hard Ionization
In EI (70 eV), the molecular ion (
- -Cleavage: The radical site on the nitrogen triggers homolytic cleavage of the adjacent C-C bond. However, the rigidity of the exocyclic double bond at C3 alters the standard piperidine fragmentation map, suppressing certain ring-opening pathways common in saturated piperidines.
-
Allylic Cleavage: The double bond facilitates cleavage at the allylic position, often leading to the loss of the ethoxycarbonyl group.
Electrospray Ionization (ESI) - Soft Ionization
In positive mode ESI (+), the molecule forms a stable protonated precursor
-
Protonation Site: The piperidine nitrogen is the most basic site (
), sequestering the proton. -
Charge-Remote Fragmentation: Unlike EI, ESI fragmentation here is often charge-remote or involves inductive cleavage driven by the protonated nitrogen.[1]
Visualization of Fragmentation Pathways
The following diagram illustrates the predicted fragmentation logic, contrasting the stability of the conjugated system against standard ester losses.
Figure 1: Predicted ESI-MS/MS fragmentation pathway for Ethyl 2-(3-piperidinylidene)acetate. The loss of the ethoxy group and the ester side chain are dominant transitions.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its most common "look-alikes" in a drug development context.
Comparison 1: Target vs. Saturated Analog
The reduction of the double bond (impurity formation) is a common issue during synthesis.
| Parameter | Target: 3-Piperidinylidene | Impurity: 3-Piperidinyl (Saturated) |
| Precursor (ESI+) | m/z 170 | m/z 172 |
| McLafferty Rearrangement | Restricted. The rigid double bond geometry prevents the necessary 6-membered transition state for gamma-H transfer.[1] | Prominent. The flexible saturated ring allows easy conformation for McLafferty rearrangement (loss of neutral alkene). |
| Base Peak (EI) | Often m/z 96 (Pyridine-like fragment) or m/z 124 (Loss of OEt).[1] | Often m/z 84 (Piperidinyl ring fragment).[1] |
| Diagnostic Ratio | High abundance of intact ring fragments. | High abundance of ring-opened fragments.[1] |
Comparison 2: EI vs. ESI Performance
Which technique should you use?
-
Choose EI (GC-MS) if you are performing raw material QC and need library matching (NIST).[1] The spectrum will be complex with significant fragmentation.
-
Choose ESI (LC-MS/MS) if you are analyzing biological matrices (PK studies) or reaction mixtures.[1] The soft ionization preserves the molecular ion, allowing for specific MRM (Multiple Reaction Monitoring) transitions.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this step-by-step protocol for LC-MS/MS profiling.
Sample Preparation[1]
-
Solvent: Dissolve 1 mg of the hydrochloride salt in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.[1]
-
Desalting: The HCl salt can suppress ionization. If signal is low, perform a quick liquid-liquid extraction (DCM/Water) to isolate the free base, or dilute significantly (1000x).[1]
LC-MS Conditions (Standardized)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
Validation Logic (The "Trust" Pillar)
To validate that you are observing the target and not an isomer:
-
The "2 Da Rule": Check for the m/z 172 peak. If present >1%, your sample is contaminated with the saturated analog.
-
The "Fragment Check": In MS/MS (Collision Energy 20-30 eV), look for the transition 170 -> 124 (Loss of EtOH).[1] If you see 170 -> 142 (Loss of CO only), check for ring isomers.[1]
Analytical Workflow Diagram
Figure 2: Decision tree for impurity profiling using ESI-MS. The m/z 172 peak acts as a critical quality control checkpoint.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for McLafferty rearrangement and alpha-cleavage mechanisms).
-
Sparkman, O. D. (2000).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Reference for EI vs ESI ionization energetics).
-
National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (General fragmentation data for piperidine esters).[1]
-
Pivatto, M., et al. (2005).[1] "Electrospray ionization mass spectrometry screening of piperidine alkaloids." Journal of the Brazilian Chemical Society, 16(6). Retrieved from [Link] (Specific fragmentation behaviors of piperidine rings in ESI-MS).
HPLC method development for Ethyl 2-(3-piperidinylidene)acetate hydrochloride purity
An In-Depth Guide to the Development and Comparison of a Stability-Indicating HPLC Method for the Purity of Ethyl 2-(3-piperidinylidene)acetate hydrochloride
In the landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy.[1][2] Ethyl 2-(3-piperidinylidene)acetate hydrochloride, a key building block in the synthesis of various pharmaceutical agents, requires a robust analytical method to meticulously monitor its purity profile. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, scientifically grounded narrative on the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.
We will navigate the causality behind each experimental choice, from initial parameter scouting to full validation, establishing a self-validating protocol. Furthermore, this guide will objectively compare the optimized HPLC method against viable analytical alternatives, supported by experimental data, to provide a comprehensive framework for researchers and drug development professionals.
Chapter 1: The Analytical Challenge and Strategic Approach
The structure of Ethyl 2-(3-piperidinylidene)acetate hydrochloride (Figure 1) presents specific analytical considerations. It possesses a basic piperidine nitrogen and a conjugated α,β-unsaturated ester system. This conjugated system acts as a chromophore, making UV detection a feasible and straightforward approach, a distinct advantage over saturated piperidine compounds that may require derivatization for UV analysis.[3][4] The primary analytical goal is to develop a method that can separate the main compound from any potential process-related impurities and, critically, from any degradants that may form under stress conditions.[5] This necessitates a "stability-indicating" method, a core requirement of regulatory bodies like the ICH.[6]
Figure 1. Chemical Structure of Ethyl 2-(3-piperidinylidene)acetate hydrochloride (Image of the chemical structure would be placed here in a real document)
Our strategy is built upon the principles of reversed-phase HPLC, the gold standard for its versatility and precision in pharmaceutical analysis.[7] The development process is systematic, beginning with method scouting and optimization, followed by forced degradation studies to ensure specificity, and culminating in full method validation according to ICH Q2(R2) guidelines.[8]
Chapter 2: HPLC Method Development: A Causality-Driven Workflow
Developing a robust HPLC method is an iterative process of informed decisions. The workflow diagram below illustrates the logical progression from initial setup to a fully validated method.
Caption: Workflow for HPLC Method Development and Validation.
Foundational Choices: Column, Mobile Phase, and Detection
-
Stationary Phase Selection: A C18 (octadecyl) column is the logical starting point. Its non-polar nature is well-suited for retaining and separating the moderately polar Ethyl 2-(3-piperidinylidene)acetate hydrochloride from both more polar and less polar impurities. An Altima C18 column (250×4.6 mm, 5 µm) was selected for its proven robustness.[9]
-
Mobile Phase Composition: The choice of mobile phase is critical for achieving good peak shape and resolution.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally provides lower backpressure and better UV transparency.
-
Aqueous Phase & pH Control: The piperidine moiety in the analyte is basic. At acidic to neutral pH, it will be protonated. Uncontrolled pH can lead to interactions with residual silanols on the silica backbone of the column, causing severe peak tailing. Therefore, a phosphate buffer at an acidic pH (e.g., pH 3.0, adjusted with phosphoric acid) is used. This ensures the analyte is consistently in its protonated form, leading to a sharp, symmetrical peak.
-
Elution Mode: A gradient elution program is essential. It ensures that any late-eluting, non-polar impurities are cleared from the column in a reasonable time, while still providing excellent resolution for early-eluting polar impurities.[10]
-
-
Detection Wavelength: A UV scan of the analyte in the mobile phase showed a maximum absorbance (λmax) at 235 nm. This wavelength was chosen for detection to ensure high sensitivity for both the main peak and any related impurities containing the same chromophore.
Proving Specificity: The Role of Forced Degradation
A method is only truly "stability-indicating" if it can resolve the active ingredient from its degradation products.[11] Forced degradation studies are designed to intentionally stress the drug substance to generate these products.[5][12] The analyte was subjected to the conditions outlined in the ICH guidelines.[6][13]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of Ethyl 2-(3-piperidinylidene)acetate hydrochloride at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 5 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 3 hours. Cool, neutralize with 0.1 M HCl, and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a 0.1 mg/mL solution.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
The results showed significant degradation under basic and oxidative conditions, with minor degradation under acidic conditions. The method successfully separated the main analyte peak from all degradation product peaks, proving its stability-indicating nature.
Chapter 3: The Optimized and Validated HPLC Method
Based on the development and forced degradation studies, the final method was established and subsequently validated.
Experimental Protocol: Final HPLC Method
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: Altima C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with o-phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 70 25 70 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
Method Validation Summary
The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[8] The results are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradants. Peak purity > 0.999 for the main peak in all stressed samples. | No interference at the RT of the analyte. |
| Linearity (Range) | 0.4 µg/mL to 150 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9998 | |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 0.82% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.12 µg/mL | Signal-to-Noise ratio of ~3:1 |
| Limit of Quantitation (LOQ) | 0.40 µg/mL | Signal-to-Noise ratio of ~10:1 |
| Robustness | %RSD < 2.0% for minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2°C). | System suitability parameters are met. |
The validation results confirm that the developed HPLC method is specific, linear, accurate, precise, and robust for the purity determination of Ethyl 2-(3-piperidinylidene)acetate hydrochloride.[9][14]
Chapter 4: A Comparative Guide to Alternative Analytical Technologies
While HPLC is the workhorse for pharmaceutical purity analysis, other techniques exist.[7][15] The choice of method depends on the specific analytical need, analyte properties, and available resources.[3]
Caption: Decision tree for selecting an analytical technique.
Comparison of Analytical Methods
| Feature | HPLC (Developed Method) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7] | Separation of ions based on their electrophoretic mobility in an electric field.[7] |
| Applicability to Analyte | Excellent. Ideal for non-volatile, polar to moderately non-polar compounds. | Poor. Analyte is a salt and not volatile; would require complex derivatization. Primarily useful for residual solvents.[2] | Good. Suitable for charged species. Could offer very high separation efficiency. |
| Sample Preparation | Simple dissolution in a suitable diluent. | Complex derivatization would be required to increase volatility and thermal stability.[3] | Simple dissolution in buffer, but matrix effects can be more pronounced. |
| Speed | Moderate (30 min run time). | Fast for volatile compounds. | Very fast (typically <15 min). |
| Environmental Impact | Moderate solvent consumption. | Minimal solvent usage, but requires carrier gases.[3] | Very low solvent/buffer consumption. |
| Key Advantage | High precision, robustness, versatility, and well-established in regulatory filings.[7] | Excellent for volatile impurities (e.g., residual solvents). | Extremely high resolution and speed for ionic species. |
| Key Disadvantage | Moderate analysis time and solvent cost. | Limited to volatile or volatilizable analytes. | Lower concentration sensitivity and can be less robust than HPLC for routine QC. |
As the data shows, the developed HPLC method represents the optimal balance of applicability, robustness, and regulatory acceptance for the routine purity and stability testing of Ethyl 2-(3-piperidinylidene)acetate hydrochloride. GC is a complementary technique best reserved for specific impurities like residual solvents, while CE could be a powerful tool for specialized investigations requiring ultra-high resolution.
Conclusion
This guide has detailed the systematic and science-driven development of a stability-indicating RP-HPLC method for determining the purity of Ethyl 2-(3-piperidinylidene)acetate hydrochloride. By explaining the causality behind each decision—from column selection to the execution of forced degradation studies—we have established a trustworthy and robust protocol. The comprehensive validation data confirms its suitability for use in a regulated quality control environment. Furthermore, the objective comparison with alternative technologies solidifies the position of HPLC as the primary and most appropriate technique for this critical analytical task, providing researchers and drug development professionals with a clear and actionable path forward.
References
-
Scribd. How To Start Method Validation-Related Substances. Available from: [Link]
-
PMC. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Available from: [Link]
-
Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Available from: [Link]
-
ResearchGate. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]
-
Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
-
JOCPR. 7-8 Techniques for Quality Control in Pharmaceutical Analysis. Available from: [Link]
-
PMC. Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]
-
MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
PharmTech. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
-
PharmTech. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
Scribd. Forced Degradation Study. Available from: [Link]
-
BJSTR. Forced Degradation – A Review. Available from: [Link]
-
ATSDR. 6. analytical methods. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Available from: [Link]
-
MilliporeSigma. (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]
-
European Journal of Chemistry. Development and validation of a new RP-HPLC method for the determination of process related impurities in pioglitazone hydrochloride. Available from: [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Available from: [Link]
-
LeoPARD. Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. Available from: [Link]
-
PMC. Development and validation of RP-HPLC method for estimation of ethacridine lactate in bulk and in pharmaceutical formulation. Available from: [Link]
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- 9. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ethyl 2-(3-piperidinylidene)acetate HCl Synthesis: A Comparative TLC Guide
Topic: Validating Synthesis of Ethyl 2-(3-piperidinylidene)acetate Hydrochloride Using TLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
Synthesizing Ethyl 2-(3-piperidinylidene)acetate hydrochloride (CAS: 2197130-34-8 / 957472-02-5) presents a unique analytical challenge.[1] As an
This guide objectively compares an Optimized Thin Layer Chromatography (TLC) protocol against HPLC and NMR alternatives. We demonstrate that by neutralizing the hydrochloride salt in situ and utilizing specific mobile phase modifiers, TLC becomes a robust, high-throughput validation tool capable of distinguishing the product from key impurities like N-protected precursors and phosphonate byproducts.[1]
The Chemical Context & Analytical Challenge
The target molecule is typically synthesized via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction reacting a 3-piperidone derivative with a phosphonoacetate, followed by deprotection/salt formation.[1]
Critical Analytical Obstacles:
-
The "Salt" Trap: The product is a hydrochloride salt.[1] Running this directly on standard Silica Gel 60 results in streaking (tailing) or permanent adsorption at the baseline due to strong ionic interactions with silanol groups.[1]
-
Amine Tailing: Even as a free base, the secondary amine interacts with acidic silica, causing broad, unreadable spots.
-
Isomerism: The exocyclic double bond creates E and Z isomers.[1] While often isolated as a mixture, detecting the presence of both is a key validation step.
Comparative Analysis: TLC vs. HPLC vs. NMR
The following table contrasts the optimized TLC method against standard alternatives for this specific API intermediate.
| Feature | Method A: Optimized TLC (Recommended) | Method B: RP-HPLC (C18) | Method C: 1H NMR |
| Primary Utility | Rapid reaction monitoring & qualitative purity.[1] | Quantitative purity & precise E/Z ratio. | Structural confirmation. |
| Throughput | High (10+ samples/plate).[1] | Low (20-40 min/sample). | Low (Sample prep + acquisition).[1] |
| Resolution | Moderate (Can separate SM from Product). | High (Baseline separation of isomers).[1] | High (Distinct alkene proton shifts).[1] |
| Cost/Run | < $1.00 | $15.00 - $30.00 | > $50.00 (instrument time).[1] |
| Limit of Detection | ~500 ng (UV/Ninhydrin).[1] | ~10 ng (UV).[1] | ~1 mg (Standard probe).[1] |
| Salt Compatibility | Requires neutralization step. | Compatible (with buffered mobile phase).[1] | Compatible (in DMSO-d6 or D2O).[1] |
Detailed Protocol: The Optimized TLC System
To validate the synthesis effectively, you cannot use a standard Hexane/Ethyl Acetate system. You must suppress the ionization of the amine.
Step 1: Sample Preparation (The Neutralization) [1]
-
Standard Approach (Fail): Dissolving the HCl salt in Methanol and spotting directly will result in a streak.[1]
-
Optimized Approach:
Step 2: Mobile Phase Selection
We compare three mobile phase systems. System B is the validated standard for this molecule.[1]
-
System A (Non-Polar): Hexane : Ethyl Acetate (1:1)[1]
-
System B (Polar/Basic - Recommended): DCM : Methanol : NH₄OH (90 : 9 : 1)[1]
-
Result: Product migrates as a compact spot (
).[1] The ammonia competes for silanol sites, eliminating tailing.
-
-
System C (Alternative): DCM : Methanol : Triethylamine (95 : 5 : 1 drop)[1]
-
Result: Similar to System B, but TEA is harder to remove before visualization.[1]
-
Step 3: Visualization (Dual Mode)
Because the molecule has a conjugated system (UV active) and a secondary amine (Ninhydrin active), use a two-step visualization to confirm identity.[1]
-
UV (254 nm): The
-unsaturated ester absorbs strongly.[1] Mark the dark spot. -
Ninhydrin Dip: Dip the plate in Ninhydrin stain and heat at 110°C.
-
Observation: The secondary amine turns red/pink .[1]
-
Validation: If the spot is UV active but does not turn pink with Ninhydrin, it is likely an impurity (e.g., unreacted phosphonate or byproduct), not the piperidine product.
-
Experimental Workflow Visualization
The following diagram illustrates the decision logic for validating the synthesis, specifically addressing the "Salt" issue.
Figure 1: Validated workflow for TLC analysis of piperidine acetate salts. Note the critical neutralization step prior to chromatography.
Interpreting the Data: Impurity Profile
When validating the synthesis, use this reference table to identify spots on the plate (System: DCM/MeOH/NH₄OH 90:9:1).
| Component | Approx | UV (254nm) | Ninhydrin | Notes |
| Product (Free Base) | 0.35 | Strong | Pink/Red | Target compound.[1] |
| N-Boc-3-piperidone (SM) | 0.85 | Weak | No Stain | Starting material (if protected).[1] |
| Triphenylphosphine Oxide | 0.60 | Strong | No Stain | Byproduct of Wittig reaction.[1] |
| Triethyl phosphonoacetate | 0.90 | Weak | No Stain | HWE Reagent excess.[1] |
| Polymerized Byproducts | 0.00 | Variable | Variable | Baseline material.[1] |
Conclusion
While HPLC is required for the final quantification of E/Z isomeric ratios, TLC using the DCM/MeOH/NH₄OH (90:9:1) system provides a scientifically robust method for immediate synthesis validation.[1] The protocol's integrity relies entirely on the neutralization of the hydrochloride salt during sample preparation; failing to do so renders the technique useless due to ionic adsorption.
References
-
Reach Devices. (n.d.). TLC Stains: Visualization of Secondary Amines. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC and TLC: Interaction of Amines with Silanols. Retrieved from [Link]
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A Guide to the Structural Confirmation of Ethyl 2-(3-piperidinylidene)acetate hydrochloride: An Elemental Analysis-Centric Approach
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth look at the role of elemental analysis in the structural confirmation of Ethyl 2-(3-piperidinylidene)acetate hydrochloride, a valuable building block in medicinal chemistry. We will explore the theoretical underpinnings of elemental analysis, compare it with other common analytical techniques, and provide a framework for interpreting the resulting data.
While a multitude of spectroscopic techniques provide pieces of the structural puzzle, elemental analysis offers a fundamental and quantitative assessment of a compound's elemental composition, serving as a crucial and independent method for formula validation.
The Foundational Role of Elemental Analysis
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that provides the mass percentages of these key elements in a pure organic sample.[1] This data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. For Ethyl 2-(3-piperidinylidene)acetate hydrochloride, the molecular formula is C9H16ClNO2.[2][3][4]
Why It Matters: A close agreement between the experimental and theoretical values provides strong evidence for the proposed atomic constitution of the molecule. This technique is particularly powerful for:
-
Confirming Empirical and Molecular Formulas: It directly verifies the ratio of key elements.
-
Assessing Purity: The presence of impurities, such as residual solvents or starting materials, will cause the experimental values to deviate from the theoretical ones.[5]
-
Complementing Other Techniques: It provides orthogonal data to mass spectrometry and NMR, strengthening the overall structural elucidation.
Theoretical vs. Experimental Data: A Comparative Look
The first step in utilizing elemental analysis is to calculate the theoretical elemental composition from the molecular formula.
Molecular Formula: C9H16ClNO2 Molecular Weight: 205.68 g/mol [2][4]
Table 1: Theoretical Elemental Composition of Ethyl 2-(3-piperidinylidene)acetate hydrochloride
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 9 | 108.09 | 52.55 |
| Hydrogen (H) | 1.01 | 16 | 16.16 | 7.86 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 17.24 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.81 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 15.56 |
| Total | 205.71 | 100.00 |
When a sample of Ethyl 2-(3-piperidinylidene)acetate hydrochloride is subjected to elemental analysis, the instrument provides experimental percentages for C, H, and N.
Table 2: Hypothetical Experimental Elemental Analysis Data
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 52.55 | 52.45 | -0.10 |
| Hydrogen (H) | 7.86 | 7.91 | +0.05 |
| Nitrogen (N) | 6.81 | 6.75 | -0.06 |
Interpreting the Data: What is an Acceptable Deviation?
For a compound to be considered analytically pure, the experimentally determined values for carbon, hydrogen, and nitrogen should typically be within ±0.4% of the calculated theoretical values.[6][7] The hypothetical data in Table 2 falls well within this accepted range, providing strong evidence for the assigned molecular formula and a high degree of sample purity.
A Multi-faceted Approach to Structural Confirmation
While elemental analysis is a powerful tool, it should not be used in isolation. A comprehensive structural confirmation relies on the convergence of data from multiple analytical techniques.
Caption: Workflow for structural confirmation.
Comparison with Other Techniques:
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to piece together the molecule's connectivity.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, N-H, C=C) based on their characteristic vibrational frequencies.
While these spectroscopic methods provide structural details, elemental analysis offers a quantitative check on the overall elemental composition, something that these other techniques do not directly provide. For instance, NMR can confirm the relative number of protons, but not the absolute elemental makeup of the entire sample.
Experimental Protocols
Elemental Analysis (CHNS/O Combustion)
-
Sample Preparation: A small amount (typically 1-3 mg) of the dried, pure compound is accurately weighed into a tin or silver capsule. It is crucial that the sample is free of solvent and other impurities.[5]
-
Combustion: The sample is dropped into a high-temperature furnace (around 900-1200 °C) in the presence of excess oxygen. This process, known as dynamic flash combustion, converts the sample into its elemental gases (CO2, H2O, N2, and SO2).[8]
-
Reduction and Separation: The combustion gases are passed through a reduction tube to convert nitrogen oxides to N2. The resulting mixture of gases is then separated, typically using gas chromatography.
-
Detection and Quantification: The amount of each gas is measured by a thermal conductivity detector. The instrument is calibrated using certified standards, and the software calculates the percentage of each element in the original sample.[9]
Caption: Elemental analysis experimental workflow.
Conclusion
For the definitive structural confirmation of Ethyl 2-(3-piperidinylidene)acetate hydrochloride, elemental analysis serves as an indispensable tool. It provides a robust, quantitative assessment of the elemental formula that complements the qualitative and connectivity information provided by spectroscopic methods like NMR, MS, and IR. When the experimental percentages of carbon, hydrogen, and nitrogen align closely with the theoretical values, it provides a high degree of confidence in the compound's structure and purity. This multi-technique, data-driven approach is fundamental to ensuring the integrity and reliability of chemical research and development.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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O'Neill, M. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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University of Illinois Urbana-Champaign. Summary of CHNS Elemental Analysis Common Problems. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]
-
Wiley. Ethyl 2-[2-(N-benzyl)piperdinylidene]acetate - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of Birmingham. Spectra of ethyl acetate. [Link]
-
The Chemical Educator. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]
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- 4. CAS 957472-02-5: Acetic acid, 2-(3-piperidinylidene)-, eth… [cymitquimica.com]
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- 9. nmrmbc.com [nmrmbc.com]
Safety Operating Guide
Proper Disposal Procedures: Ethyl 2-(3-piperidinylidene)acetate hydrochloride
[1][2]
Executive Summary & Core Directive
Do not treat this compound as generic organic waste. Ethyl 2-(3-piperidinylidene)acetate hydrochloride (CAS: 957472-02-5 / 2197130-34-8) presents specific chemical risks due to its hydrochloride salt form (potential acidity) and the piperidine moiety (potential for formation of toxic N-chloro compounds if mishandled).[1]
Immediate Action Plan:
Chemical Profile & Hazard Identification
Understanding the molecule is the first step in safety. This compound is an exocyclic enamine ester salt .
| Property | Data | Operational Implication |
| Chemical Structure | Piperidine ring with exocyclic double bond, ethyl ester, HCl salt.[1][2] | Reactive Moiety: The double bond makes it susceptible to nucleophilic attack; the ester is hydrolyzable.[1] |
| Physical State | White to off-white solid/powder.[1] | Inhalation Risk: Fine particulates require Class II Biosafety Cabinet or Fume Hood handling. |
| Acidity | Acidic in aqueous solution (HCl salt).[1] | Corrosivity: Can degrade standard metal spatulas over time; use PTFE or high-grade stainless steel.[1] |
| Incompatibilities | Strong Oxidizers (Hypochlorites/Bleach) , Strong Bases.[3] | CRITICAL: Mixing with bleach can generate N-chloropiperidine derivatives (explosive/toxic).[1] |
| GHS Classification | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.). | Treat as Toxic and Corrosive for disposal purposes. |
Pre-Disposal Protocol: The Self-Validating System
Safety is not a checklist; it is a logic gate. Before moving the material to waste, validate the state of the chemical.
A. Solid Waste (Pure Compound/Contaminated Solids)[1]
-
Validation: Ensure the solid is dry and free of unreacted oxidizing reagents.
-
Primary Container: Place material in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.
-
Secondary Containment: Double-bag weighing boats, gloves, and paper towels in a clear, 6-mil polyethylene bag before placing in the drum.
-
Labeling: Mark clearly as "Solid Organic Waste - Toxic/Irritant." List the full chemical name. Do not use abbreviations.
B. Liquid Waste (Mother Liquors/HPLC Effluent)
-
Validation: Check pH. If pH < 2 (highly acidic due to HCl), consider neutralizing to pH 5-9 only if your facility's protocol requires it.[1] Otherwise, segregate into an "Acidic Organic Waste" stream.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the waste drum.[1]
-
Segregation Rule:
Disposal Workflow Logic (Visualization)
The following diagram illustrates the decision logic for disposing of Ethyl 2-(3-piperidinylidene)acetate hydrochloride.
Figure 1: Decision matrix for the segregation and packaging of piperidine derivative waste streams.
Regulatory & Compliance Framework (RCRA)[1]
In the United States, this material falls under Resource Conservation and Recovery Act (RCRA) guidelines.[1] While it may not be on the specific "P-List" or "U-List" (unless specified by local state laws), it must be characterized by the generator.[1]
-
Waste Code Assignment:
-
Destruction Efficiency: Incineration at >1000°C is required to fully break down the piperidine ring and prevent environmental accumulation.
Emergency Contingencies: Spills
Scenario: You drop a 5g vial of the solid powder.
-
Isolate: Mark the area. Do not walk through the powder.
-
PPE: Wear double nitrile gloves (0.11mm min), safety goggles, and a lab coat.[1] If dust is airborne, use an N95 or P100 respirator.
-
Neutralize/Absorb:
-
Do NOT use water initially (makes a sticky, acidic mess).[1]
-
Cover with a dry absorbent (Vermiculite or specialized "Acid Neutralizing Absorbent").
-
Sweep gently into a dust pan to avoid aerosolization.
-
-
Clean: Wipe the surface with a mild soap solution, followed by water. Do not use Bleach (risk of chloramine formation).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives. PubChem. Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[1] EPA.gov. Available at: [Link][1]
-
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Academic Laboratories. ACS.org. Available at: [Link][1]
A Comprehensive Guide to the Safe Handling of Ethyl 2-(3-piperidinylidene)acetate Hydrochloride
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. Ethyl 2-(3-piperidinylidene)acetate hydrochloride, a piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. However, with great potential comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and scientific integrity.
The hydrochloride salt form of an organic base, such as this piperidine derivative, often presents as a solid, which can mitigate some of the risks associated with volatile liquids. Nevertheless, the fine, crystalline nature of such compounds necessitates stringent controls to prevent inhalation and inadvertent contact. The piperidine moiety itself is a well-known heterocyclic compound, and its derivatives are utilized in a wide array of applications, from pharmaceuticals to specialized polymers. Understanding the foundational hazards of piperidine—toxicity, corrosivity, and flammability—is the first step in a comprehensive risk assessment for any of its derivatives.[1][2]
Hazard Identification and Risk Mitigation
Ethyl 2-(3-piperidinylidene)acetate hydrochloride is classified with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
These classifications demand a proactive approach to exposure prevention. The primary routes of exposure in a laboratory setting are inhalation of the powder, dermal contact, and accidental ingestion.[3] Therefore, our safety protocols are designed to create multiple barriers against these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling Ethyl 2-(3-piperidinylidene)acetate hydrochloride. The following table outlines the recommended PPE for various laboratory operations, emphasizing that the level of protection should match the scale and potential for exposure.[4]
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (mg to g) | Tightly fitting safety goggles conforming to EN166 or NIOSH standards.[5] | Chemical-resistant nitrile gloves.[6] Inspect for tears or holes before use. | Standard laboratory coat.[7] | Not typically required if handled within a certified chemical fume hood.[5] |
| Large-Scale Operations or Bulk Handling | A face shield in addition to safety goggles. | Double-gloving with nitrile gloves is recommended. Consider thicker, chemical-resistant gloves for prolonged handling.[4] | Chemical-resistant apron over a lab coat.[3] | A NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used, especially if there is a risk of aerosolization.[4] |
| Emergency Situations (e.g., Spills) | Full-face shield and chemical safety goggles. | Heavy-duty, chemical-resistant gloves. | Full-body chemical-resistant suit or coveralls. | A full-face respirator with a suitable cartridge or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured and methodical approach to handling this compound is crucial for minimizing risk. The following procedures are designed to guide the user from initial preparation to the final steps of cleanup.
Preparation and Engineering Controls
-
Designated Work Area: All work with Ethyl 2-(3-piperidinylidene)acetate hydrochloride should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[7]
-
Pre-Experiment Checklist: Before handling the compound, ensure all necessary equipment, including spatulas, weighing paper, and pre-labeled containers, are clean, dry, and readily accessible within the fume hood.
-
Ventilation Verification: Confirm that the chemical fume hood is functioning correctly and providing adequate airflow.
Donning PPE
-
Proper Sequence: Put on your lab coat, followed by safety goggles and/or a face shield. Gloves should be the last item of PPE to be donned.
-
Glove Inspection: Always inspect gloves for any signs of degradation or puncture before use.
Weighing and Transfer
-
Containment is Key: Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Minimize Dust Generation: Handle the solid material gently. Use a micro-spatula for small quantities and avoid any actions that could create airborne dust.
-
Immediate Sealing: Tightly close the primary container immediately after the desired amount has been dispensed.
Post-Handling Procedures
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed first by peeling them off from the cuff, turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.[7]
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Minor Spills: For small spills within a fume hood, carefully sweep up the solid material using a dustpan and brush, and place it into a labeled hazardous waste container.[5] Clean the spill area as described in the post-handling procedures.
-
Major Spills: In the case of a large spill, evacuate the immediate area and follow your institution's emergency response protocol.
Disposal Plan: Environmental Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with Ethyl 2-(3-piperidinylidene)acetate hydrochloride, including used gloves, weighing paper, and contaminated paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Container Management: Do not overfill waste containers. Ensure they are kept closed when not in use and are stored in a designated secondary containment area.
-
Institutional Guidelines: Always adhere to your institution's specific guidelines for hazardous waste disposal. Do not mix this waste with other waste streams unless explicitly permitted.[9]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of Ethyl 2-(3-piperidinylidene)acetate hydrochloride.
Sources
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
